delta Sleep-inducing peptide, trp(1)-
Description
Historical Context of Peptide Discovery and Initial Characterization
The story of delta sleep-inducing peptide (DSIP) began in the 1970s with a series of experiments aimed at identifying endogenous sleep-promoting substances. A Swiss research group, led by Schoenenberger and Monnier, first discovered DSIP in 1974. wikipedia.orgpeptidesciences.com They isolated the peptide from the cerebral venous blood of rabbits that were in an induced state of deep sleep. wikipedia.orgsportstechnologylabs.com The defining experiment involved infusing this isolated substance into the mesodiencephalic ventricle of recipient rabbits, which resulted in the induction of spindle and delta electroencephalogram (EEG) activity, characteristic of slow-wave sleep, along with reduced motor activity. wikipedia.orgnih.gov
Following its isolation, the peptide was characterized and its structure was determined. DSIP was identified as a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. wikipedia.orgnih.govsigmaaldrich.com This unique structure is distinct from other known peptide families. nih.gov Subsequent studies synthesized this peptide and its analogues to verify its biological activity. nih.gov Under double-blind conditions, only the synthetic DSIP identical to the native peptide demonstrated a significant and specific enhancement of delta and spindle EEG patterns in rabbits. nih.gov This initial characterization firmly established DSIP as a potential modulator of sleep.
| Key Milestone | Description | Year | Reference |
| Discovery | Isolated from the cerebral venous blood of rabbits in an induced state of sleep by the Schoenenberger-Monnier group. | 1974 | wikipedia.org |
| Initial Characterization | Identified as a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. | 1977 | nih.gov |
| Functional Confirmation | Infusion into recipient rabbits induced delta and spindle EEG activity, indicative of slow-wave sleep. | 1977 | wikipedia.orgnih.gov |
Evolving Academic Perspectives on Endogenous Origin and Physiological Function
While initially believed to be primarily involved in sleep regulation, subsequent research painted a much broader and more complex picture of DSIP's physiological functions, leading to evolving academic perspectives. wikipedia.org The initial excitement surrounding its sleep-inducing properties was tempered by contradictory study results. wikipedia.org While some studies supported a link between DSIP and the promotion of slow-wave sleep (SWS) and suppression of rapid eye movement (REM) sleep, others found no such correlation. wikipedia.org However, stronger effects on sleep have been noted for synthesized analogues of DSIP. wikipedia.org
DSIP-like immunoreactivity has been detected in various regions of the central nervous system, including the hypothalamus, limbic system, and pituitary gland, as well as in peripheral organs and body fluids like human breast milk. wikipedia.org In the pituitary, it co-localizes with several peptide and non-peptide mediators such as corticotropin-like intermediate peptide (CLIP), adrenocorticotrophic hormone (ACTH), and melanocyte-stimulating hormone (MSH). wikipedia.org It is also found in gut secretory cells and the pancreas, where it is co-localized with glucagon (B607659). wikipedia.org
The broadening scope of research revealed that DSIP's influence extends far beyond sleep. Studies have indicated its role in a variety of physiological processes:
Endocrine Regulation: DSIP has been shown to decrease the basal level of corticotropin (B344483) and block its release. wikipedia.org It also stimulates the release of luteinizing hormone (LH) and somatoliberin. wikipedia.org
Cardiovascular and Antioxidant Effects: It has been observed to help normalize blood pressure and myocardial contraction. wikipedia.org In vitro studies have also suggested potential antioxidant effects by enhancing the efficiency of oxidative phosphorylation in rat mitochondria. wikipedia.org
Stress and Pain Modulation: DSIP appears to modulate the body's response to stress and has been shown to influence pain perception. nih.govyoutube.com
Neurotransmitter Interaction: Research suggests DSIP may act on nerve endings to release Met-enkephalin and its action in the brain could be mediated by NMDA receptors. wikipedia.orgnih.gov
The endogenous origin of DSIP remains a significant area of debate. Despite its isolation and characterization, the gene for DSIP has not yet been identified in rabbits or other mammals. wikipedia.org This has led to alternative hypotheses, including the possibility that DSIP has a bacterial origin, as a BLAST search found an alignment with a protein from Amycolatopsis coloradensis. wikipedia.org Another theory suggests that in the body, DSIP might complex with carrier proteins or exist as part of a larger precursor molecule to prevent degradation, though this precursor has not been found. wikipedia.org
| Physiological Function | Observed Effects | References |
| Sleep Regulation | Contradictory findings; some studies show promotion of slow-wave sleep, others show no correlation. | wikipedia.org |
| Endocrine Modulation | Decreases corticotropin, stimulates luteinizing hormone and somatoliberin release. | wikipedia.org |
| Cardiovascular | Can normalize blood pressure and myocardial contraction. | wikipedia.org |
| Antioxidant Activity | Enhances oxidative phosphorylation in rat mitochondria in vitro. | wikipedia.org |
| Neurotransmitter Release | Stimulates the release of Met-enkephalin from brain synaptosomes. | nih.gov |
Contemporary Research Challenges and Unresolved Questions Regarding DSIP Biology
Decades after its discovery, several fundamental questions about DSIP biology remain unanswered, presenting significant challenges to contemporary research. nih.gov The most prominent of these is the continued mystery of its endogenous origin. The inability to isolate a specific gene, precursor protein, or a dedicated receptor for DSIP has been a major roadblock in fully understanding its physiological synthesis, regulation, and mechanism of action. nih.govjmb.or.kr This lack of fundamental genetic and molecular information has led some researchers to question the very hypothesis of DSIP as a primary sleep factor, considering the evidence to be poorly documented and weak. nih.gov
The term "DSIP-like immunoreactivity" (DSIP-LI) is often used in research because substances other than the nonapeptide itself can react with antibodies raised against DSIP. jmb.or.kr This raises the possibility that a larger, yet-to-be-identified molecule or a family of related peptides is responsible for the observed biological effects. nih.govjmb.or.kr It has been hypothesized that a "DSIP-like peptide" may be the true endogenous molecule. nih.gov
The wide spectrum of biological activities attributed to DSIP also presents a challenge. nih.gov Its effects on sleep, endocrine function, stress response, and cellular metabolism suggest a role as a multifunctional regulatory peptide rather than a molecule with a single, specific purpose. mdpi.com Elucidating the precise signaling pathways and molecular interactions through which DSIP exerts these diverse effects is a key area for future investigation. For instance, some evidence suggests it interacts with components of the MAPK cascade and is homologous to the glucocorticoid-induced leucine (B10760876) zipper (GILZ). wikipedia.org
What is the definitive endogenous source and biosynthetic pathway of DSIP?
Does a specific receptor for DSIP exist, and if so, what is its structure and function?
What are the precise molecular mechanisms that underlie the diverse physiological effects of DSIP?
Is the biological activity attributed to DSIP a result of the nonapeptide itself, or a larger precursor or related molecule? nih.gov
These unresolved issues continue to make delta sleep-inducing peptide a fascinating, albeit enigmatic, subject of study in the field of neurobiology. nih.gov
Structure
2D Structure
Properties
CAS No. |
77739-16-3 |
|---|---|
Molecular Formula |
C35H48N10O15 |
Molecular Weight |
848.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20+,22-,23-,24-/m0/s1 |
InChI Key |
ZRZROXNBKJAOKB-RZSMDYNJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
Molecular Architecture and Structure Activity Relationship Sar of Dsip
Primary Structure and Amino Acid Sequence Analysis of Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu
DSIP is a nonapeptide, meaning it is composed of nine amino acid residues. Its specific sequence is Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. wikipedia.orgnih.gov This primary structure, with a molecular weight of approximately 849 Daltons, is fundamental to its biochemical properties. paulinamedicalclinic.com The peptide is characterized as amphiphilic, indicating it possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, which influences its interactions within the body. particlepeptides.com
Conformational Dynamics and Solution Structures of DSIP
The three-dimensional shape of DSIP in a solution is not static but exists as a dynamic equilibrium of various conformations. Understanding these structures is key to comprehending its biological function.
Spectroscopic Investigations (e.g., Nuclear Magnetic Resonance, Circular Dichroism, Fourier Transform Infrared)
Spectroscopic techniques are invaluable tools for elucidating the conformational preferences of peptides like DSIP in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for determining the three-dimensional structure of molecules in solution. nih.gov For peptides, NMR can provide information on backbone and side-chain conformations, as well as the dynamics of the molecule. nih.gov Studies on dipeptides, which are smaller components of peptides like DSIP, have shown that techniques like NMR can reveal conformational preferences that are important for understanding the structure of larger peptides. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of molecules and is particularly useful for analyzing the secondary structure of proteins through the amide I, II, and III bands. shimadzu.com The amide I band (around 1650 cm⁻¹), arising from C=O stretching vibrations of the peptide bond, is especially sensitive to the secondary structure. shimadzu.com FTIR can be used to detect changes in the composition of biological tissues and to analyze the secondary structure of peptides within them. mdpi.com
Below is a table summarizing the application of these spectroscopic techniques to peptide analysis.
| Spectroscopic Technique | Information Obtained | Relevant Vibrational Bands/Signals |
| Nuclear Magnetic Resonance (NMR) | 3D structure, conformational dynamics, interatomic distances | Chemical shifts, coupling constants, Nuclear Overhauser Effects (NOEs) |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) | Far-UV spectra (typically 190-250 nm) |
| Fourier Transform Infrared (FTIR) | Secondary structure, intermolecular interactions | Amide I (1600-1700 cm⁻¹), Amide II (1510-1580 cm⁻¹), Amide III (1220-1330 cm⁻¹) |
Computational Modeling and Theoretical Conformation Prediction
In conjunction with experimental methods, computational modeling plays a crucial role in predicting and understanding the conformational landscape of DSIP. These theoretical approaches can simulate the behavior of the peptide and predict its most stable three-dimensional structures.
Techniques such as molecular mechanics and molecular dynamics simulations are employed to explore the potential energy surface of the peptide, identifying low-energy conformations. These models can help to interpret experimental data and provide insights into how DSIP might interact with biological targets. For instance, computational studies can predict a pseudo-cyclic structure for the active form of DSIP, a hypothesis supported by structure-activity relationship studies. nih.gov
Structure-Activity Relationships of DSIP Analogues and Derivatives
To understand which parts of the DSIP molecule are essential for its activity, scientists design and synthesize analogues, which are versions of the peptide with specific amino acid changes.
Rational Design and Chemical Synthesis of DSIP Analogues
The synthesis of DSIP and its analogues is typically achieved through solid-phase peptide synthesis (SPPS). researchgate.net This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. The use of protecting groups for the side chains of trifunctional amino acids like Asp, Glu, and Ser is crucial to ensure the correct sequence is assembled. researchgate.net Automated peptide synthesizers have streamlined this process, enabling the creation of highly purified peptides for research. peptidesciences.com The synthesis of various fragments and analogues of DSIP has been instrumental in probing its structure-activity relationship. nih.govnih.gov
Positional Amino Acid Substitutions and Their Impact on Biological Effects (e.g., [D-Trp1]-DSIP, [D-Tyr1]-DSIP)
The biological effects of DSIP can be significantly altered by substituting specific amino acids in its sequence. A key strategy involves replacing the naturally occurring L-amino acids with their D-isomers, which can increase the peptide's stability against degradation by enzymes. mdpi.comnih.gov
Studies have shown that while the native DSIP peptide may not always have a strong sleep-inducing effect, certain analogues exhibit more pronounced activity. nih.gov For example, the substitution of the first amino acid, tryptophan (Trp), with its D-isomer ([D-Trp1]-DSIP) or with D-tyrosine ([D-Tyr1]-DSIP) has been shown to promote sleep. nih.gov This suggests that these modifications may enhance the peptide's ability to interact with its target or increase its stability, allowing it to exert its effects for a longer duration. nih.gov Conversely, some substitutions can lead to a loss or even a suppression of sleep-inducing activity, as seen with [beta-Ala2]DSIP. nih.gov
The following table summarizes the effects of some amino acid substitutions on the biological activity of DSIP.
| Analogue | Amino Acid Substitution | Observed Effect on Sleep | Reference |
| [D-Trp1]-DSIP | Tryptophan at position 1 replaced with D-Tryptophan | Promoted sleep | nih.gov |
| [D-Tyr1]-DSIP | Tryptophan at position 1 replaced with D-Tyrosine | Promoted sleep | nih.gov |
| [NMeAla2]DSIP | Alanine at position 2 replaced with N-Methylalanine | Pronounced sleep-inducing effect | nih.gov |
| [Pro2]DSIP | Alanine at position 2 replaced with Proline | Pronounced sleep-inducing effect | nih.gov |
| [beta-Ala2]DSIP | Alanine at position 2 replaced with beta-Alanine | Significantly suppressed sleep | nih.gov |
These findings underscore the importance of the N-terminal region of DSIP for its biological activity and highlight how subtle changes in the peptide's primary structure can lead to dramatic differences in its physiological effects. nih.gov The study of these analogues continues to be a critical area of research for understanding the full therapeutic potential of DSIP-related compounds.
Evaluation of Peptide Fragment Activities (e.g., [D-Trp1]-DSIP1-6)
The biological activity of fragments derived from the full DSIP nonapeptide has been a subject of scientific investigation to understand which parts of the molecule are responsible for its effects. Research into these fragments has yielded intriguing and sometimes unexpected results.
One notable study investigated the effects of the DSIP fragment [D-Trp1]-DSIP1-6. This fragment consists of the first six amino acids of the DSIP sequence, with the initial L-tryptophan residue replaced by its D-enantiomer. When administered to rats, [D-Trp1]-DSIP1-6 did not produce the sleep-promoting effects associated with DSIP analogues. Instead, it had a prompt arousing effect. nih.gov This finding suggests that the full nine-amino-acid sequence is not required for biological activity and that certain fragments may even possess effects contrary to the parent peptide's analogues. The arousing effect of this N-terminal fragment may indicate that the complete DSIP molecule contains distinct functional domains, with the C-terminal portion potentially being crucial for modulating or inducing sleep-related states. nih.gov
A comparison of the activity of this fragment with the full peptide and other analogues highlights these differences.
Table 1: Comparative Activity of DSIP, Analogues, and a Fragment
| Compound | Amino Acid Sequence/Modification | Observed Effect in Rats |
|---|---|---|
| DSIP | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu | Did not significantly increase sleep; rapidly degraded. nih.gov |
| [D-Trp1]-DSIP | D-Trp -Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu | Promoted sleep in the first part of the night. nih.gov |
| [D-Tyr1]-DSIP | D-Tyr -Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu | Promoted sleep in the first part of the night. nih.gov |
| [D-Trp1]-DSIP1-6 | D-Trp -Ala-Gly-Gly-Asp-Ala | Had a prompt arousing effect. nih.gov |
This table provides an interactive summary of research findings on the differential effects of DSIP and its modified versions.
Influence of Chemical Modifications on Peptide Stability and Potency
The native DSIP molecule exhibits low molecular stability in vitro, with a reported half-life of only 15 minutes. wikipedia.org This instability is primarily due to degradation by specific aminopeptidase-like enzymes, which cleave the peptide, reducing its bioavailability and potency. wikipedia.org Consequently, researchers have explored various chemical modifications to enhance its stability and therapeutic potential.
Key modifications often involve substituting L-amino acids with their D-isomers at specific positions. This alteration makes the peptide less susceptible to enzymatic degradation. For instance, the analogue [D-Trp1]-DSIP, where the N-terminal L-tryptophan is replaced with D-tryptophan, shows enhanced sleep-promoting activity compared to the native peptide. nih.gov This increased potency is attributed to greater stability, allowing the peptide to remain active for a longer duration. nih.gov Similarly, another analogue, [D-Ala4]DSIP-NH2, was found to enter the brain more readily after peripheral administration and produced a significant increase in delta wave activity compared to unmodified DSIP. nih.gov
The general principles of peptide modification suggest several strategies to improve stability and potency:
N-terminal and C-terminal Modifications: Capping the ends of the peptide (e.g., amidation of the C-terminus) can protect against exopeptidases.
Amino Acid Substitution: Replacing specific amino acids with unnatural ones (like D-isomers) can prevent cleavage by proteases that recognize specific sequences. nih.govnih.gov
Backbone Modifications: Alterations to the peptide backbone, such as phosphorothioate (B77711) linkages, can increase resistance to nucleases, though this is more common for nucleic acids, the principle of enhancing stability via backbone changes is relevant. nih.gov
Methylation: The addition of a methyl group (e.g., 2'-O-methyl modification) to specific positions can enhance serum stability without significantly compromising biological activity. nih.govnih.gov
These modifications are crucial for transforming a labile native peptide into a more robust and effective agent.
Table 2: Effects of Chemical Modifications on Peptide Characteristics
| Modification Type | Example | Primary Effect | Reference |
|---|---|---|---|
| D-Amino Acid Substitution | [D-Trp1]-DSIP | Increased biological potency and sleep-promoting effects. | nih.gov |
| D-Amino Acid Substitution & Amidation | [D-Ala4]DSIP-NH2 | Improved blood-brain barrier penetration and increased delta wave activity. | nih.gov |
| General Stability Enhancement | 2'-O-methyl (2'-OMe) modification | Generally increases serum stability and resistance to nucleases in RNA, a principle applicable to peptides. | nih.govmdpi.com |
This interactive table summarizes how different chemical alterations can enhance the properties of peptides like DSIP.
Biosynthesis, Distribution, and Catabolism of Endogenous Dsip Like Immunoreactivity
Genomic and Precursor Investigations for Delta Sleep-Inducing Peptide
The origin of the delta sleep-inducing peptide (DSIP) remains a subject of scientific inquiry, as conventional methods for identifying its genetic blueprint and precursor molecule have yielded unconventional results.
A significant and puzzling aspect of DSIP is the fact that a specific gene and its corresponding precursor peptide have not been identified in the genome of rabbits, the species from which it was first isolated, or other mammals. wikipedia.orgpeptidesciences.comparticlepeptides.com This is highly unusual for a neuropeptide and has led to questions regarding its endogenous synthesis. particlepeptides.comnih.gov Despite extensive research since its discovery in 1974, the gene that encodes for DSIP remains unknown. wikipedia.orgpeptidesciences.comjmb.or.kr It has been suggested that DSIP may be a component of a larger precursor molecule, but as of yet, no definitive structure or gene for such a precursor has been found. wikipedia.org
In the absence of a dedicated gene, researchers have turned to bioinformatic analyses to find proteins with sequences homologous to DSIP. These searches have revealed that the DSIP sequence (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) is present within several larger proteins. A comprehensive analysis of mammalian protein databases identified a close homology within a family of JmjC-domain-containing histone demethylases. nih.gov Specifically, the protein JMJD1B (Jumonji domain-containing protein 1B) contains the sequence WKGGNASGE, which differs from DSIP by only two amino acids. nih.gov This protein plays a role in histone regulation by demethylating lysine (B10760008) residues. biosyn.comresearchgate.net
Another protein family implicated is the TSC22 domain family. The protein encoded by the TSC22 gene is a leucine (B10760876) zipper protein that acts as a transcriptional regulator, and its expression is stimulated by glucocorticoids and interleukin 10. biosyn.com
The findings from homology searches have led to the primary hypothesis that endogenous DSIP-like peptides are not synthesized from a dedicated precursor but are instead generated through the post-translational processing or breakdown of larger, unrelated proteins. nih.gov It is proposed that histone demethylases of the JmjC-group, such as JMJD1B, could serve as the protein precursors for endogenous peptides that exhibit DSIP-like activity. nih.gov
Another hypothesis suggests that DSIP may exist in the body complexed with carrier proteins to prevent its rapid degradation. wikipedia.org Research has shown that DSIP-like immunoreactivity in tissues often appears in a large molecular form, likely bound to a protein, which can be broken down by enzymatic digestion to yield smaller, DSIP-like peptides. nih.govnih.gov This suggests a noncovalent interaction between the nonapeptide and larger proteins. nih.gov A more novel hypothesis even suggests a possible bacterial origin, as a BLAST search found an alignment with a hypothetical protein from Amycolatopsis coloradensis. wikipedia.org
Anatomical and Subcellular Localization of DSIP-like Immunoreactivity
Using radioimmunoassay (RIA) and immunocytochemistry, DSIP-like immunoreactivity (DSIP-LI) has been detected in both central and peripheral tissues, indicating a wide distribution throughout the body. wikipedia.orgnih.gov
DSIP-like material has been found in both free and bound forms within key areas of the central nervous system. wikipedia.orgpeptidesciences.comparticlepeptides.com Its presence is well-documented in the hypothalamus, limbic system, and the pituitary gland. wikipedia.orgpeptidesciences.comparticlepeptides.com
Hypothalamus : DSIP is thought to be synthesized in the hypothalamus and targets various sites, including the brainstem. paradigmpeptides.com In the cartilaginous fish Scyliorhinus canicula, DSIP-like immunoreactive cell bodies were primarily seen in the nucleus lateralis tuberis of the hypothalamus. nih.gov
Limbic System : DSIP-LI has been identified in the limbic system. wikipedia.orgparticlepeptides.com Studies in rats have shown that DSIP can influence the induction of Fos immunoreactivity, a marker of neuronal activation, in limbic structures like the basolateral amygdala and septum under conditions of emotional stress. nih.gov
Pituitary Gland : In the pituitary, DSIP-LI co-localizes with numerous other peptide and non-peptide mediators. wikipedia.orgparticlepeptides.com These include corticotropin-like intermediate peptide (CLIP), adrenocorticotrophic hormone (ACTH), melanocyte-stimulating hormone (MSH), and thyroid-stimulating hormone (TSH). wikipedia.orgparticlepeptides.com
Table 1: Distribution of DSIP-like Immunoreactivity in the Central Nervous System
| Brain Region | Associated Findings | Reference |
|---|---|---|
| Hypothalamus | Believed to be a site of synthesis; contains immunoreactive cell bodies. | paradigmpeptides.comnih.gov |
| Limbic System | Present in both free and bound forms; influences neuronal activation under stress. | wikipedia.orgparticlepeptides.comnih.gov |
| Pituitary Gland | Co-localizes with numerous hormones like ACTH, MSH, and TSH. | wikipedia.orgparticlepeptides.com |
| Brainstem | Considered a target site for DSIP synthesized in the hypothalamus. |
Beyond the brain, DSIP-LI is widespread in various peripheral organs and tissues. wikipedia.orgnih.govnih.gov
Gut : DSIP-LI is found in several gut endocrine cells. nih.gov The human gut is a particularly rich source, where it co-localizes in cells producing gastrin/CCK, secretin, and PYY/glicentin. nih.gov The peptide can also be absorbed from the gastrointestinal tract in neonatal rats. nih.gov
Pancreas : The peptide is abundant in the pancreas, where it co-localizes with glucagon (B607659) in secretory cells. wikipedia.orgparticlepeptides.comnih.gov
Pineal Gland : Research suggests a relationship between DSIP and the pineal gland. nih.gov DSIP-like material has been found in ovine pineal glands, often associated with high molecular weight proteins. nih.gov Furthermore, DSIP has been shown to modulate the activity of N-acetyltransferase, an enzyme involved in melatonin (B1676174) synthesis, via alpha-1 adrenergic receptors in the rat pineal gland. nih.gov
Table 2: Distribution of DSIP-like Immunoreactivity in Peripheral Tissues
| Organ/Tissue | Associated Findings | Reference |
|---|---|---|
| Gut | Present in endocrine cells; co-localizes with gastrin/CCK, secretin. Richest in humans. | nih.govnih.gov |
| Pancreas | Abundant in secretory cells; co-localizes with glucagon. | wikipedia.orgparticlepeptides.comnih.gov |
| Pineal Gland | Found associated with large proteins; modulates N-acetyltransferase activity. | nih.govnih.gov |
| Stomach | Contains high levels of immunoreactive material in rats (849 pg/mg tissue). | nih.gov |
| Adrenal Medulla | DSIP-LI has been demonstrated in endocrine cells of the adrenal medulla. | nih.gov |
Detection in Biological Fluids (e.g., Plasma, Cerebrospinal Fluid, Breast Milk)
Delta Sleep-Inducing Peptide-like immunoreactivity (DSIP-LI) has been identified in various biological fluids in mammals, existing in both free and bound forms. particlepeptides.comwikipedia.org Using techniques such as radioimmunoassay (RIA), gel chromatography, and high-performance liquid chromatography (HPLC), researchers have successfully detected the presence of this nonapeptide.
Plasma: Free DSIP has been demonstrated to occur in the plasma of several mammalian species, including humans, rabbits, rats, and dogs. nih.gov Studies utilizing gel chromatography and subsequent HPLC have shown a distinct peak of DSIP-LI that corresponds to the elution position of synthetic DSIP, confirming the natural existence of the free peptide in plasma. nih.gov
Cerebrospinal Fluid (CSF): Similar to plasma, free DSIP has been found in human cerebrospinal fluid. nih.gov The presence of DSIP in the CSF suggests its potential role within the central nervous system. nih.gov
Breast Milk: DSIP-like material has been detected in human breast milk. particlepeptides.comnih.gov Concentrations are highest in colostrum (approximately 30 ng/ml) and decrease as lactation progresses. nih.gov Interestingly, most of the immunoreactivity in milk and colostrum appears to be in a form larger than the nonapeptide, suggesting it may be bound to other molecules. nih.gov However, the presence of the free nonapeptide itself has been confirmed through HPLC. nih.gov Digestion of the larger immunoreactive material with trypsin yields fractions with retention times similar to DSIP and its phosphorylated analog. nih.gov
| Biological Fluid | Form of DSIP Detected | Method of Detection | Key Findings |
| Plasma | Free nonapeptide | Gel Chromatography, HPLC, RIA | Naturally occurs in free form in humans, rabbits, rats, and dogs. nih.gov |
| Cerebrospinal Fluid (CSF) | Free nonapeptide | Gel Chromatography, HPLC, RIA | Found in human CSF. nih.gov |
| Breast Milk | Free and bound forms (DSIP-LI) | RIA, HPLC, Gel Chromatography | High concentration in colostrum, decreases over time; mostly occurs in a large molecular form. nih.gov |
Developmental Changes in DSIP Immunoreactivity (e.g., Human Infant Hypothalamus)
Studies in developing rats indicate that DSIP-like immunoreactivity is present throughout early development. The concentration of this material has been measured in brain tissue from fetal and neonatal rats using highly specific radioimmunoassays. Research has shown that DSIP-LI is present in the fetal brain, with levels increasing shortly before birth. nih.gov In one study, a significant rise in the peptide's concentration was observed at postnatal day 20, though a subsequent study noted this increase occurred later. nih.gov These findings suggest that regardless of its specific function, DSIP is available to the rat brain throughout its early developmental stages. nih.gov
Enzymatic Degradation and Metabolic Pathways of Delta Sleep-Inducing Peptide
The biological activity and stability of DSIP are significantly influenced by its rapid degradation by various enzymes.
Identification and Characterization of Peptide-Degrading Enzymes (e.g., Aminopeptidases, Dipeptidylpeptidases)
The primary enzymes responsible for the degradation of DSIP are aminopeptidases. particlepeptides.comwikipedia.orgnih.gov These enzymes cleave the N-terminal amino acid of the peptide. nih.gov
Aminopeptidases: An aminopeptidase (B13392206) has been purified and characterized from human cerebrospinal fluid that is capable of degrading DSIP. nih.gov This enzyme has an approximate molecular weight of 80,000 daltons and is sensitive to inhibitors such as amastatin (B1665947) and bestatin (B1682670). nih.gov Studies on rat brain membranes also identified a membrane-associated, puromycin-sensitive aminopeptidase that inactivates DSIP. nih.gov In cultured human intestinal epithelial cells (Caco-2), the degradation of DSIP is significantly inhibited by bestatin. nih.gov
Dipeptidylpeptidases: Research on Caco-2 cell monolayers has shown the involvement of dipeptidylpeptidase IV in DSIP metabolism. nih.gov The stability of DSIP in this model was substantially increased when the aminopeptidase inhibitor bestatin was combined with the dipeptidylpeptidase IV inhibitor diprotin A. nih.gov
Peptidyl Dipeptidase A (Angiotensin-Converting Enzyme): Further investigation revealed that peptidyl dipeptidase A also contributes to DSIP metabolism, particularly when other degradation pathways are inhibited. nih.gov This enzyme can hydrolyze dipeptides or tripeptides from the C-terminus of the nonapeptide. nih.gov The inhibitor captopril (B1668294) can block this activity. nih.govnih.gov
| Enzyme Class | Specific Enzyme/Inhibitor | Location/Model | Role in DSIP Degradation |
| Aminopeptidases | Puromycin-sensitive aminopeptidase | Rat brain membranes nih.gov | Inactivates DSIP by cleaving the N-terminal amino acid. nih.gov |
| Aminopeptidase (inhibited by bestatin, amastatin) | Human CSF, Caco-2 cells nih.govnih.gov | Major enzyme in DSIP degradation. nih.govnih.gov | |
| Dipeptidylpeptidases | Dipeptidylpeptidase IV (inhibited by diprotin A) | Caco-2 cells nih.gov | Contributes to DSIP metabolism. nih.gov |
| Peptidyl Dipeptidases | Peptidyl Dipeptidase A (inhibited by captopril) | Caco-2 cells, Bovine Brain Microvessel Endothelial Cells nih.govnih.gov | Metabolizes DSIP via sequential hydrolysis from the C-terminus. nih.gov |
Analysis of Major and Minor Metabolites (e.g., Trp, Trp-Ala)
The enzymatic degradation of DSIP results in the formation of several smaller molecules. In studies using cultured human intestinal epithelial cells, the primary metabolite identified was Tryptophan (Trp) , resulting from the cleavage of the N-terminal amino acid. nih.gov A minor metabolite observed in these studies was the dipeptide Trp-Ala . nih.gov The distribution of these metabolites can be altered by enzyme inhibitors; for instance, in the presence of the aminopeptidase inhibitor bestatin, Trp-Ala becomes the major metabolite while Trp becomes the minor one. nih.gov When both aminopeptidases and dipeptidylpeptidase IV are inhibited, a new metabolite, Trp-Ala-Gly-Gly-Asp-Ala-Ser , can be observed. nih.gov
In Vitro and In Vivo Peptide Stability Studies
DSIP exhibits low stability in vitro, largely due to rapid enzymatic degradation.
In Vitro Stability: The peptide has a very short half-life, estimated to be around 15 minutes in some in vitro conditions, due to the action of aminopeptidase-like enzymes. particlepeptides.comwikipedia.org Studies with Caco-2 cell monolayers demonstrated that when applied to the apical side, only 8.2% of DSIP remained after a two-hour incubation. nih.gov However, its stability can be dramatically increased in the presence of a cocktail of enzyme inhibitors. When incubated with bestatin, diprotin A, and captopril, 95.1% of the peptide remained intact after two hours. nih.gov
In Vivo Stability: In blood, the rapid disappearance of injected DSIP is primarily attributed to degradation. nih.gov This contrasts with some of its analogs, which show slower degradation and tend to persist longer in the bloodstream. nih.gov
Proposed Mechanisms for In Vivo Protection from Degradation (e.g., Carrier Protein Complexation)
The low intrinsic stability of DSIP has led to the hypothesis that in the body, it is protected from rapid degradation. One of the primary proposed mechanisms is the formation of complexes with carrier proteins. particlepeptides.comwikipedia.orgyourhealthmagazine.net This complexation would shield the peptide from degrading enzymes, thereby increasing its functional lifespan. yourhealthmagazine.net This theory is supported by observations that a significant portion of DSIP-like immunoreactivity in biological fluids like breast milk exists in a high molecular weight form, suggesting it is bound to larger molecules. nih.gov Another suggestion is that DSIP may exist as a component of a larger precursor molecule, although a gene for such a precursor has not yet been identified. particlepeptides.comwikipedia.org
Molecular Mechanisms of Action and Interacting Systems
Neurotransmitter System Modulation by DSIP
DSIP's diverse physiological effects are, in part, attributable to its ability to modulate various neurotransmitter systems. Its influence on the GABAergic, monoaminergic, and serotonergic systems highlights its role as a significant neuromodulator.
The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the mammalian brain, is a key target for DSIP. Research has demonstrated that DSIP can significantly potentiate GABA-activated currents in neurons of the hippocampus and cerebellum. nih.gov This potentiation is dose-dependent, indicating a direct or indirect interaction with GABA receptors. nih.gov By enhancing the inhibitory effects of GABA, DSIP may contribute to a reduction in neuronal excitability, a mechanism that could underlie some of its observed physiological effects. nih.govnih.gov One proposed mechanism for its antiedemic effects in the brain involves the activation of the GABAergic system. nih.gov
Table 1: Effect of Delta Sleep-Inducing Peptide, Trp(1)- on GABA-Activated Currents
| Neuronal Region | Effect of DSIP | Nature of Effect | Supporting Evidence |
|---|---|---|---|
| Hippocampus | Potentiation of GABA-activated currents | Dose-dependent | nih.gov |
| Cerebellum | Potentiation of GABA-activated currents | Dose-dependent | nih.gov |
Monoamine oxidases (MAOs) are enzymes crucial for the degradation of monoamine neurotransmitters. DSIP has been shown to influence the activity of MAO-A, an isoform that primarily metabolizes serotonin (B10506) and norepinephrine (B1679862). Under conditions of hypoxic stress, DSIP has been found to partially restrict the stress-induced alterations in mitochondrial MAO-A activity in the rat brain. nih.gov This suggests a protective or adaptive role for DSIP in maintaining monoamine homeostasis during stressful events. nih.gov Furthermore, in models of dopaminergic system hyperactivity, DSIP has been observed to normalize MAO activities, an effect potentially mediated through the serotonergic and adrenergic systems. nih.govnih.gov
Table 2: Modulation of Monoamine Oxidase A (MAO-A) Activity by Delta Sleep-Inducing Peptide, Trp(1)-
| Condition | Brain Region | Effect on MAO-A Activity | Proposed Mechanism |
|---|---|---|---|
| Hypoxic Stress | Rat Brain | Partially restricts stress-induced changes | Protective/Adaptive |
| Dopaminergic Hyperactivity | Rat Brain | Normalization of activity | Via serotonergic and adrenergic systems |
The serotonergic system, which is integral to mood, sleep, and cognition, is also modulated by DSIP. Studies suggest that the corrective effects of DSIP on a hyperactive dopaminergic system may be mediated by its activation of the serotonergic system. nih.gov This indicates a complex interplay between these neurotransmitter systems, with DSIP acting as a key regulator. In the context of hypoxic stress, DSIP has been shown to counteract changes in serotonin levels in the rat brain, further highlighting its role in maintaining serotonergic balance. nih.gov
Receptor-Mediated Interactions and Signaling Pathways
DSIP's actions are not solely confined to modulating neurotransmitter levels; it also engages with specific receptor systems to initiate downstream signaling cascades. Its interactions with NMDA and alpha-1 adrenergic receptors are particularly noteworthy.
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a critical role in synaptic plasticity and neuronal function. Evidence suggests that the effects of DSIP on neuronal activity in various brain regions, including the sensorimotor cortex and hippocampus, may be mediated by NMDA receptors. nih.govnih.gov Specifically, DSIP has been shown to block the potentiation of neuronal activity activated by NMDA in cortical and hippocampal neurons. nih.gov This antagonistic or modulatory effect on NMDA receptor function could contribute to its neuroprotective properties. nih.gov Furthermore, preliminary application of DSIP has been found to prevent the increase in neuronal activity typically induced by glutamate, the primary excitatory neurotransmitter that acts on NMDA receptors. nih.gov
Table 3: Interaction of Delta Sleep-Inducing Peptide, Trp(1)- with NMDA Receptors
| Brain Region | Effect on NMDA Receptor-Mediated Activity | Implication |
|---|---|---|
| Cortex | Blocks NMDA-activated potentiation | Neuroprotective |
| Hippocampus | Blocks NMDA-activated potentiation | Neuroprotective |
| Sensorimotor Cortex | Effects may be mediated by NMDA receptors | Modulatory role |
The alpha-1 adrenergic receptors, which are part of the G-protein coupled receptor family, are typically activated by norepinephrine and epinephrine. qiagen.com Research indicates that DSIP can modulate the response of the alpha-1 adrenergic receptor to adrenergic agonists. wikipedia.org This suggests that DSIP does not directly activate the receptor but rather influences its sensitivity or signaling efficiency. wikipedia.org The signaling pathways associated with alpha-1 adrenergic receptors are diverse and can include the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. nih.govnih.gov While the precise downstream consequences of DSIP's modulation of this receptor are still under investigation, it represents a significant mechanism through which the peptide can exert its physiological effects. wikipedia.org
Agonistic Activity at Opioid Receptors and Related Mechanisms
Delta Sleep-Inducing Peptide, trp(1)- (DSIP) has been investigated for its interaction with the opioid system, with some research pointing towards a potential agonistic activity at opioid receptors. This interaction is thought to contribute to some of its physiological effects, including its use in managing withdrawal syndromes from opiates and alcohol. nih.gov One study reported that intravenous administration of DSIP to patients experiencing withdrawal symptoms from ethyl alcohol or opiates resulted in a beneficial effect in the vast majority of cases, with a rapid onset of action and a lasting suspension of somatic symptoms. nih.gov
However, the precise nature of DSIP's interaction with opioid receptors is a subject of ongoing investigation. Some evidence suggests that DSIP's influence on the opioid system may be indirect. For instance, research has shown that DSIP does not exhibit binding activity to any subtype of opioid receptors directly. nih.gov Instead, it has been found to stimulate the release of immunoreactive Met-enkephalin from rat lower brainstem slices in a calcium-dependent manner. nih.gov This suggests that DSIP may exert its opioid-related effects by modulating the release of endogenous opioid peptides. nih.govpeptidesciences.com This indirect action on opioid receptors is believed to be a mechanism behind its observed analgesic properties. simonsrx.com
DSIP Interactions with Mitogen-Activated Protein Kinase (MAPK) Cascades
Delta Sleep-Inducing Peptide's molecular actions extend to interactions with intracellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) cascades. The MAPK pathways are crucial for a variety of cellular processes, including proliferation, differentiation, apoptosis, and survival. wikipedia.org
Research has suggested that DSIP can influence cellular functions through the MAPK pathway. wikipedia.org One area of investigation has been its effect on human lens epithelial cells, where the MAPK pathway is involved in regulating key cellular activities. wikipedia.org Furthermore, there is evidence linking DSIP's interaction with the MAPK cascade to its relationship with glucocorticoid-induced leucine (B10760876) zipper (GILZ). GILZ is known to inhibit the activation of Raf-1, a key kinase in the MAPK/ERK pathway. By preventing the activation of Raf-1, GILZ subsequently inhibits the phosphorylation and activation of Extracellular signal-regulated kinase (ERK). wikipedia.org The homology between DSIP and GILZ suggests a potential mechanism by which DSIP could modulate MAPK signaling. wikipedia.org Non-genomic signaling of the glucocorticoid receptor can also lead to the rapid, c-Src-dependent phosphorylation of connexin-43 via the MAPK pathway. nih.gov
Homology and Functional Overlap with Glucocorticoid-Induced Leucine Zipper (GILZ) and Glucocorticoid Receptor Activation
A significant aspect of DSIP's molecular mechanism involves its homology and functional overlap with Glucocorticoid-Induced Leucine Zipper (GILZ). wikipedia.org GILZ is a protein that is induced by glucocorticoids, a class of steroid hormones that bind to and activate the glucocorticoid receptor. wikipedia.orgnih.gov The glucocorticoid receptor is a ligand-dependent transcription factor that plays a critical role in regulating a wide array of physiological processes, including metabolism, immune response, and stress. nih.gov
Evidence suggests that DSIP is homologous to GILZ, indicating a similarity in their structure and, potentially, their function. wikipedia.org This homology is particularly relevant to the regulation of the MAPK cascade. As mentioned previously, GILZ can inhibit the activation of Raf-1, thereby suppressing the downstream signaling of the MAPK/ERK pathway. wikipedia.org Given the homology between DSIP and GILZ, it is proposed that DSIP may interact with components of the MAPK cascade in a similar manner. wikipedia.org The regulation of DSIP itself is also believed to be influenced by glucocorticoids. wikipedia.org This intricate relationship suggests that DSIP may be a component of the broader network of glucocorticoid-mediated signaling.
Table 1: Key Proteins and Their Roles in DSIP-Related Signaling Pathways
| Protein/Molecule | Function | Interacting System |
|---|---|---|
| Raf-1 | A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. | MAPK Cascades |
| ERK (Extracellular signal-regulated kinase) | A protein kinase that acts as a downstream effector of the MAPK cascade, regulating various cellular processes. | MAPK Cascades |
| GILZ (Glucocorticoid-Induced Leucine Zipper) | A protein induced by glucocorticoids that inhibits Raf-1 activation. | Glucocorticoid Receptor Activation, MAPK Cascades |
| Glucocorticoid Receptor | A ligand-dependent transcription factor that mediates the effects of glucocorticoids. | Glucocorticoid Receptor Activation |
Neuroendocrine Regulation by DSIP
Modulation of Hypothalamic-Pituitary Axis Function
Delta Sleep-Inducing Peptide exerts a significant modulatory influence on the neuroendocrine system, particularly on the function of the hypothalamic-pituitary axis (HPA). yourhealthmagazine.netupscalelivingmag.compeptide-hub.com This axis is a major neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure. DSIP's interaction with the HPA axis involves influencing the release of several key hormones. peptide-hub.comtransformyou.com
Research indicates that DSIP can modulate the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). upscalelivingmag.com In vitro studies have shown that DSIP can inhibit the CRF-induced release of ACTH from the rat anterior pituitary gland. nih.gov Furthermore, in healthy individuals, the administration of human CRH led to a slight but sustained increase in plasma DSIP concentrations, whereas in individuals with major depressive disorder, a marked reduction in DSIP levels was observed. nih.gov This suggests a functional link between DSIP and the regulation of the HPA axis, with potential implications for conditions characterized by HPA axis dysregulation. nih.gov DSIP has been shown to lower basal levels of corticotropin (B344483) and block its release. wikipedia.orgparticlepeptides.comlooksmax.org
Inhibition of Somatostatin (B550006) Release
Delta Sleep-Inducing Peptide has been demonstrated to inhibit the release of somatostatin. wikipedia.orgtransformyou.comlooksmax.org Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G-protein-coupled somatostatin receptors and inhibition of the release of numerous secondary hormones.
In vitro studies using an incubation system of the median eminence of the hypothalamus from both male and female rats have shown that DSIP inhibits the release of somatostatin in a dose-dependent manner. nih.govkarger.com The maximal inhibitory effect was observed at a concentration of 10-8 M DSIP in both sexes, although the median eminences from females were found to be less sensitive to this inhibitory action. nih.govkarger.com Further investigation into the mechanism of this inhibition revealed that it is likely mediated through a dopaminergic pathway, as the effect was blocked by the addition of pimozide, a dopamine (B1211576) receptor blocker. nih.govkarger.com
Stimulation of Luteinizing Hormone (LH) Release
In addition to its inhibitory effects, Delta Sleep-Inducing Peptide also exhibits stimulatory actions within the neuroendocrine system, notably on the release of Luteinizing Hormone (LH). peptidesciences.comwikipedia.orgupscalelivingmag.comtransformyou.comparticlepeptides.compatientpop.com LH is a hormone produced by gonadotropic cells in the anterior pituitary gland and is crucial for reproduction.
Studies in ovariectomized rats have shown that intraventricular administration of DSIP can cause a significant elevation of LH levels. nih.gov This effect was observed to persist for up to two hours, while levels of follicle-stimulating hormone (FSH) remained unchanged. nih.gov The stimulatory effect of DSIP on LH release appears to be mediated at the hypothalamic level. nih.gov In vitro experiments have demonstrated that DSIP can significantly increase the release of Luteinizing Hormone-Releasing Hormone (LHRH) from incubated median eminence fragments. nih.gov However, DSIP did not directly stimulate LH release from cultured pituitary cells, further supporting a hypothalamic site of action. nih.govnih.gov The stimulatory effect of DSIP on LH release is more pronounced in ovariectomized rats primed with estrogen and progesterone. nih.gov These findings suggest that DSIP or a similar peptide may play a physiological role in processes such as sleep-related LH release. nih.govnih.gov
Table 2: Neuroendocrine Effects of Delta Sleep-Inducing Peptide, trp(1)-
| Hormone | Effect of DSIP | Site of Action (Proposed) |
|---|---|---|
| Corticotropin (ACTH) | Inhibition of release wikipedia.orgnih.govparticlepeptides.comlooksmax.org | Pituitary nih.gov |
| Somatostatin | Inhibition of release wikipedia.orgtransformyou.comlooksmax.orgnih.govkarger.com | Hypothalamus (via dopaminergic mechanism) nih.govkarger.com |
| Luteinizing Hormone (LH) | Stimulation of release peptidesciences.comwikipedia.orgupscalelivingmag.comtransformyou.comparticlepeptides.compatientpop.comnih.govnih.gov | Hypothalamus nih.govnih.gov |
Regulation of Growth Hormone (GH) Secretion
The influence of delta sleep-inducing peptide (DSIP) on the secretion of Growth Hormone (GH) has been a subject of scientific investigation, with studies yielding varied results depending on the model system. Research has pointed towards a potential stimulatory role for DSIP in GH release, primarily through actions at both the hypothalamic and pituitary levels. nih.gov In one study, the administration of DSIP to ovariectomized rats was found to stimulate the release of GH. nih.gov This suggests that DSIP may interact with the complex neuroendocrine pathways that govern GH secretion. Further supporting this, some research indicates that DSIP is involved in neuroendocrine regulation and the release of anterior pituitary hormones, including GH. lifexmd.comphoenixpeptide.comhappyhormonesmd.com It has been proposed that DSIP stimulates the release of somatoliberin (Growth Hormone-Releasing Hormone) and inhibits the secretion of somatostatin, which in turn would lead to an increase in GH secretion. wikipedia.org
However, the effects of DSIP on GH in humans are less clear. A study conducted on healthy women with normal cycles found that the administration of DSIP did not influence either spontaneous or arginine-induced GH secretion. nih.gov The circadian rhythm of GH was also not modified by DSIP administration in this study. nih.gov These findings suggest that at the dosages used, DSIP does not appear to modulate GH release in this specific human population. nih.gov The discrepancy between animal and human studies highlights the complexity of DSIP's actions and the potential for species-specific differences in its physiological effects.
| Study Focus | Model System | Key Findings | Reference |
| Effects of DSIP on GH release | Conscious, ovariectomized rats | DSIP stimulates GH release through both hypothalamic and pituitary actions. | nih.gov |
| Analysis of DSIP on GH and Prolactin secretion | Healthy women with normal cycles | DSIP administration did not influence spontaneous or arginine-induced GH secretion. The circadian rhythm of GH was also unaffected. | nih.gov |
| General Endocrine Role | Review/General Information | DSIP is linked to the stimulation of somatoliberin and inhibition of somatostatin, leading to GH release. | wikipedia.org |
Attenuation of Corticotropin-Releasing Factor (CRF)-Stimulated Responses
Delta sleep-inducing peptide has demonstrated a modulatory role within the hypothalamic-pituitary-adrenal (HPA) axis, particularly in its response to stress. A key aspect of this function is its ability to attenuate responses stimulated by corticotropin-releasing factor (CRF). nih.gov CRF is a primary mediator of the endocrine stress response, stimulating the pituitary to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to release corticosteroids like corticosterone (B1669441). nih.gov
Research in rats has shown that DSIP can significantly reduce CRF-induced corticosterone release. nih.gov In a study involving rats treated with chlorpromazine-morphine-pentobarbital, intravenous injection of DSIP led to a significant reduction in corticosterone levels following CRF stimulation. nih.gov Notably, DSIP did not have an effect on corticosterone release when it was elicited by direct injection of ACTH. nih.gov This finding suggests that DSIP's attenuating effect on the stress response occurs at the level of the pituitary gland, by interfering with the action of CRF, rather than at the adrenal gland. nih.gov
This stress-protective action is a recognized extra-sleep effect of the peptide. lifexmd.comnih.gov By modulating the HPA axis, DSIP may help to decrease stress-induced metabolic and functional disorders. lifexmd.com The interaction between DSIP and the CRF system is further supported by studies in humans with major depressive disorder, a condition often associated with HPA axis dysregulation. In these patients, a marked reduction in plasma DSIP levels was observed following the administration of human CRF (hCRH), in contrast to the slight increase seen in healthy controls. nih.gov These findings support a modulatory function for DSIP within the complex regulatory mechanisms of the HPA system. nih.gov
| Experimental Model | Stimulus | DSIP Intervention | Observed Effect | Reference |
| Rats treated with chlorpromazine-morphine-pentobarbital | Corticotropin-Releasing Factor (CRF) | Intravenous injection of 5-30 µg/kg DSIP | Significant reduction of corticosterone levels. | nih.gov |
| Rats treated with chlorpromazine-morphine-pentobarbital | Adrenocorticotropic Hormone (ACTH) | Intravenous injection of DSIP | No effect on corticosterone release. | nih.gov |
| Humans with major depressive disorder vs. healthy controls | Human Corticotropin-Releasing Hormone (hCRH) | 100 µg hCRH IV bolus | Marked reduction of plasma DSIP in depressed patients; slight increase in controls. | nih.gov |
Induction of Pituitary Cell Type Differentiation (e.g., LH, TSH, Lactotropes)
Beyond its neuromodulatory effects, delta sleep-inducing peptide has been shown to play a direct role in the developmental processes of the anterior pituitary gland. nih.gov In vitro studies using pituitary primordia from rat fetuses have demonstrated that DSIP can induce the differentiation of specific pituitary cell types. nih.gov
When added to the culture medium of 11-day-old rat fetal pituitary primordia, DSIP was found to induce the differentiation of both luteinizing hormone (LH) and thyroid-stimulating hormone (TSH) producing cells. nih.gov This effect was observed to be dose-dependent. nih.gov In terms of potency for inducing LH and TSH differentiation, DSIP was found to be less potent than Gonadotropin-Releasing Hormone (GnRH) but as potent as Thyrotropin-Releasing Hormone (TRH). nih.gov This suggests that DSIP may act as a specific differentiation factor for gonadotropes and thyrotropes during pituitary development. nih.gov The stimulation of LH release by DSIP has also been noted in other contexts, suggesting a broader role in regulating gonadotrope function. happyhormonesmd.comwikipedia.org
The study also observed that DSIP induced the differentiation of lactotropes, the cells that produce prolactin. nih.gov However, the research suggests that this effect on lactotrope differentiation may not be a direct action of the peptide. nih.gov Importantly, DSIP showed no effect on the differentiation of somatotropes (GH-producing cells) or corticotropes (ACTH-producing cells) in this experimental setup. nih.gov These findings indicate that DSIP exerts a direct and selective action on the differentiation of several pituitary precursor cells. nih.gov
| Pituitary Cell Type | Effect of DSIP | Potency Comparison | Note | Reference |
| Luteinizing Hormone (LH) cells | Induces differentiation (dose-dependent) | Less potent than GnRH, as potent as TRH | Supported by other findings of stimulated LH release. | happyhormonesmd.comwikipedia.orgnih.gov |
| Thyroid-Stimulating Hormone (TSH) cells | Induces differentiation (dose-dependent) | Less potent than GnRH, as potent as TRH | DSIP co-localizes with TSH in the pituitary. | wikipedia.orgnih.gov |
| Lactotropes (Prolactin cells) | Induces differentiation | Not specified | The effect may not be direct. | nih.gov |
| Somatotropes (GH cells) | No effect on differentiation | Not applicable | - | nih.gov |
| Corticotropes (ACTH cells) | No effect on differentiation | Not applicable | - | nih.gov |
Influence on Pineal N-acetyltransferase (NAT) Activity
Delta sleep-inducing peptide exerts a notable influence on the pineal gland, specifically on the activity of the enzyme N-acetyltransferase (NAT). nih.gov NAT is a key enzyme in the synthesis of melatonin (B1676174), and its activity typically rises at night. nih.gov Research has shown that DSIP can modulate this rhythm and the enzyme's response to adrenergic stimulation. nih.govnih.gov
Studies in rats have found that DSIP reduces the nocturnal increase of NAT activity in a dose-dependent manner. nih.gov Furthermore, DSIP has been shown to attenuate the stimulation of NAT activity by adrenergic drugs. nih.gov In vivo, subcutaneous injections of DSIP reduced the NAT stimulation caused by isoproterenol (B85558) and phenylephrine. nih.gov This effect was also observed in vitro, where DSIP in nanomolar concentrations attenuated the isoproterenol-induced stimulation of NAT in cultured pineal glands. nih.gov
The mechanism behind this modulation appears to involve the alpha-1 adrenergic receptor. nih.govdntb.gov.ua While DSIP alone does not influence NAT activity in vitro, it significantly enhances the NAT activity induced by norepinephrine. nih.govnih.gov This enhancement was eliminated by prazosin, an alpha-1 adrenergic antagonist, suggesting that DSIP modulates the alpha-1 adrenergic receptor's response to adrenergic agonists. nih.gov A phosphorylated analog of DSIP, P-DSIP, showed a similar effect. nih.gov This interaction represents a direct link between DSIP and adrenergic transmission, which may underlie some of its broader biological activities. nih.govnih.gov
| Experimental Condition | DSIP Intervention | Effect on NAT Activity | Proposed Mechanism | Reference |
| In vivo (Rat) | Subcutaneous injection (150 & 300 µg/kg) | Reduced NAT stimulation by isoproterenol and phenylephrine. | Interaction with adrenergic transmission. | nih.gov |
| In vitro (Cultured Pineals) | 6, 150, and 300 nM DSIP | Attenuated isoproterenol-induced NAT stimulation. | Direct interaction with pineal gland. | nih.gov |
| In vitro (Cultured Pineals) | 20-300 nM DSIP with Norepinephrine | Significantly enhanced norepinephrine-induced NAT activity. | Modulation of the alpha-1 adrenergic receptor. | nih.gov |
| In vivo (Rat) | Not specified | Reduced the natural nocturnal increase of NAT activity. | Dose-dependent effect. | nih.gov |
Preclinical Investigations of Biological Activities in Animal Models
Electrophysiological and Neurophysiological Effects
Modulation of Electroencephalogram (EEG) Activity
Early investigations into DSIP centered on its ability to alter brain electrical activity, particularly the electroencephalogram (EEG). Studies in rabbits demonstrated that both natural and synthetic DSIP could significantly enhance delta wave activity (1-4 Hz), a hallmark of slow-wave sleep. ijpp.compnas.orgpaulinamedicalclinic.com In one study, the purified peptide led to an approximate 43% increase in delta waves within the first hour of administration, while a synthetic version produced a 39% to 54% increase in delta activity in the limbic and neocortical regions, respectively. paulinamedicalclinic.com A significant increase in spindle activity was also noted in these studies. paulinamedicalclinic.com
Research in adult Wistar rats further substantiated these findings. Intraperitoneal administration of DSIP resulted in a notable increase in high-voltage EEG activity, with bursts in the 1-9 Hz range (encompassing both delta and theta waves) becoming more frequent. ijpp.comnih.gov Power spectral analysis revealed that DSIP enhanced delta wave activity and significantly elevated the mean power spectra for up to 11 hours post-administration. ijpp.com Specifically, about two hours after application, the predominant frequency of EEG changes was in the 1-4 Hz delta range. ijpp.com
Effects on Sleep-Wake Cycle Architecture
In rats, while some studies have shown that DSIP can induce delta-sleep, others have reported a lack of sleep-promoting effects. nih.govnih.gov For instance, intracerebroventricular injection of DSIP at the onset of the dark period did not increase sleep, whereas some of its analogues did. nih.gov However, other research in rats has demonstrated that DSIP can increase the amount of slow-wave sleep (SWS). nih.gov In sleep-deprived rats, the subsequent rebound increase in both SWS and plasma growth hormone was blocked by the administration of a DSIP-specific antiserum, suggesting a physiological role for endogenous DSIP in promoting SWS. nih.gov
| Animal Model | Effect on Slow-Wave Sleep (SWS) | Effect on REM Sleep | Effect on Sleep Latency | Reference |
|---|---|---|---|---|
| Cat | Significant increase in deep SWS (S2); Decrease in light SWS (S1) | No significant effect | Significantly decreased | nih.gov |
| Rat | Increased SWS in some studies; rebound SWS blocked by DSIP antiserum | Pronounced effect in some studies | Reduced time from consciousness to sleep | nih.govnih.govnyweekly.com |
| Rabbit | Induces delta-sleep | Not specified | Not specified | nih.gov |
Impact on Neuronal Firing Rates and Membrane Potentials in Specific Brain Regions
At the cellular level, DSIP has been shown to modulate the activity of neurons in various brain regions. Microiontophoretic application of DSIP in rats predominantly activated neurons in the sensorimotor cortex, dorsal hippocampus, ventral anterior thalamic nucleus, and lateral hypothalamus. nih.govnih.gov Interestingly, preliminary application of DSIP was found to block the excitatory effects of glutamate (B1630785) on neurons within these same structures. nih.govnih.gov This suggests that DSIP's effects on neuronal activity may be mediated, at least in part, by an interaction with the glutamate system. nih.gov
Further studies have indicated that DSIP's influence may be mediated by NMDA receptors. nih.gov The activation of neurons by DSIP was significantly decreased after the administration of an NMDA receptor antagonist. nih.gov Additionally, DSIP has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons, suggesting a modulatory role on inhibitory neurotransmission as well. nih.gov
Stress Response and Adaptability Modulation
Beyond its effects on sleep, DSIP has demonstrated significant properties related to stress modulation and adaptation in preclinical models.
Stress-Protective and Antistressor Properties
Numerous studies have highlighted the stress-protective and adaptogenic capabilities of DSIP. mdpi.com In rats subjected to acute emotional stress induced by electrical stimulation, DSIP injections were shown to increase the animals' resistance to the stressor. nih.gov This was evidenced by a significant increase in the absence of vascular reactions to the emotiogenic stimuli following DSIP administration. nih.gov The peptide has also been found to have a geroprotective effect in mice, slowing age-related decline and decreasing chromosome aberrations in bone marrow cells. wikipedia.org
DSIP has also shown protective effects against hypoxia-induced stress. In rats under hypoxic conditions, DSIP partially limited the stress-induced changes in the activity of mitochondrial monoamine oxidase type A (MAO-A) and serotonin (B10506) levels in the brain. nih.gov Furthermore, DSIP has demonstrated neuroprotective properties in models of brain ischemia, reducing neuronal activity and improving brain blood supply in stressed animals. mdpi.com It is suggested that these protective effects may be linked to a reduction in the synthesis of stress protein factors and prevention of neuronal death from free radicals. mdpi.com
Effects on Stress-Related Hormone Levels
DSIP has been observed to modulate the levels of several key hormones involved in the stress response. In rats, DSIP was found to significantly reduce the release of corticosterone (B1669441) stimulated by corticotropin-releasing factor (CRF). nih.gov This suggests that DSIP attenuates the effects of CRF at the pituitary level, as it had no effect on corticosterone release elicited by direct adrenocorticotropic hormone (ACTH) injection. nih.gov It has also been shown to decrease the basal level of corticotropin (B344483). mdpi.com
The peptide also influences other stress-related neuropeptides. Studies in rats demonstrated that DSIP administration induced marked changes in the levels of substance P and beta-endorphin (B3029290) in both the hypothalamus and blood plasma. nih.gov In rats under emotional stress, which typically decreases hypothalamic substance P, the administration of DSIP was found to increase its content. nih.gov The interplay between DSIP and these hormonal and peptide systems appears to be complex and dependent on the animal's inherent resistance to stress, with different response cascades observed in Wistar and August rats. nih.gov This suggests that DSIP triggers a cascade of molecular reactions that contribute to its long-term stress-coping effects. nih.gov
| Hormone/Peptide | Effect of DSIP Administration | Animal Model | Reference |
|---|---|---|---|
| Corticosterone | Reduces CRF-induced release; Decreases basal levels | Rat | mdpi.comnih.gov |
| Substance P | Increases content in the hypothalamus, especially under stress | Rat | nih.govnih.gov |
| Beta-endorphin | Induces marked changes in hypothalamus and plasma levels | Rat | nih.gov |
Anticonvulsant and Analgesic Properties
Efficacy in Experimental Epilepsy Models
Delta sleep-inducing peptide (DSIP) has demonstrated notable anticonvulsant and antiepileptic properties in various animal models. lktlabs.com In studies involving rats with metaphit-induced epilepsy, DSIP acted as an anticonvulsant, significantly reducing the incidence and duration of seizures. wikipedia.org Specifically, in a model of metaphit-provoked generalized, reflex audiogenic seizures in adult male Wistar albino rats, both DSIP and its analogue, DSIP-12, were found to decrease the incidence, mean seizure grade, and duration of convulsions. nih.gov These findings suggest that DSIP may be a potential therapeutic agent for epilepsy. nih.gov
Research has also explored the synergistic effects of DSIP with conventional antiepileptic drugs. When administered in combination with Valproate to rats with metaphit-induced audiogenic reflex epilepsy, a significant protective activity was observed. nih.gov This combination was more effective at reducing seizure incidence and the intensity of running, clonic, and tonic seizures than either substance administered alone. nih.gov The potentiation of Valproate's anticonvulsant action by DSIP indicates a potential for combination therapies in the treatment of seizures. nih.govmdpi.com The antiepileptic activity of DSIP is thought to be related to its ability to potentiate GABA currents and inhibit the potentiation of NMDA currents. lktlabs.com
Table 1: Effects of DSIP on Metaphit-Induced Seizures in Rats
| Parameter | Observation | Reference |
|---|---|---|
| Seizure Incidence | Decreased | lktlabs.comnih.gov |
| Seizure Severity | Decreased | lktlabs.comnih.gov |
| Seizure Duration | Decreased | lktlabs.comnih.gov |
| EEG Activity | Increased delta and theta frequency bands | nih.gov |
Supraspinal Antinociceptive Effects and Opioid System Involvement
Preclinical studies have established that DSIP possesses significant antinociceptive (pain-relieving) properties, which are mediated at the supraspinal level. nih.gov When administered intracerebroventricularly or intracisternally to mice and rats, DSIP produced a dose-dependent antinociceptive effect in both the tail-pinch and hot-plate tests. nih.gov However, intrathecal administration did not yield the same effect, indicating that the analgesic action originates in the brain rather than the spinal cord. nih.gov
The mechanism underlying DSIP's antinociceptive effects appears to involve the opioid system. nih.gov The pain-relieving effects of DSIP were blocked by the opioid antagonist naloxone. nih.gov Furthermore, DSIP did not produce an antinociceptive effect in morphine-tolerant mice, suggesting a shared pathway or cross-tolerance. nih.gov These findings strongly suggest that DSIP's antinociceptive action is mediated, either directly or indirectly, through opioid receptors. nih.gov Further investigation has also implicated the descending noradrenergic system in the antinociceptive effect of DSIP. The effect was significantly reduced by pretreatment with reserpine, which depletes monoamines, and by the intrathecal administration of alpha-adrenergic blockers like phentolamine (B1677648) and yohimbine. nih.gov
Table 2: Evidence for Supraspinal Antinociceptive Effects of DSIP
| Experimental Model | Key Finding | Implication | Reference |
|---|---|---|---|
| Tail-Pinch & Hot-Plate Tests (Mice & Rats) | Dose-dependent antinociceptive effect with intracerebroventricular/intracisternal administration. | DSIP has centrally mediated analgesic properties. | nih.gov |
| Naloxone Pretreatment | Blockade of DSIP's antinociceptive effect. | Involvement of the opioid receptor system. | nih.gov |
| Morphine-Tolerant Mice | Lack of antinociceptive effect from DSIP. | Suggests interaction with opioid pathways. | nih.gov |
| Monoamine Depletion/Antagonism | Reduction of DSIP's antinociceptive effect. | Involvement of the descending noradrenergic inhibitory system. | nih.gov |
Other Systemic Physiological Modulations
Regulation of Circadian and Locomotor Patterns
DSIP has been shown to influence the circadian rhythms of locomotor activity in animal models. In rats maintained on a standard 24-hour light-dark cycle, daily evening injections of DSIP resulted in significant changes to their movement patterns. nih.gov After a few days of administration, the typically high locomotor activity observed during the dark phase was reduced. nih.gov Conversely, during the light phase, which is normally the rest period for rats, the animals became comparatively more active. nih.gov
This suggests that DSIP may induce a relative shift or even a reversal of the circadian phases of locomotor activity, acting in opposition to the established light-dark cues. nih.gov These findings indicate that DSIP's physiological role extends beyond simply inducing sleep, pointing towards a more complex "programming" effect on circadian activities. nih.govpaulinamedicalclinic.com
Table 3: Effects of DSIP on Circadian Locomotor Activity in Rats
| Phase | Normal Activity | Activity after DSIP Administration | Reference |
|---|---|---|---|
| Dark Phase | High | Reduced | nih.gov |
| Light Phase | Low (Sleeping) | Relatively Increased | nih.gov |
Influence on Cardiovascular Parameters (e.g., Blood Pressure, Myocardial Contraction)
DSIP has been observed to exert a normalizing influence on cardiovascular function. wikipedia.org In experimental settings, it has been shown to help regulate blood pressure and myocardial contractions. wikipedia.orgpeptidesciences.com A notable antiarrhythmic effect of DSIP has been documented in rabbits subjected to emotional stress. nih.gov In these studies, administration of DSIP diminished or completely stopped ventricular extrasystoles that occurred as a result of the stress. nih.gov
The protective effect was most pronounced when the peptide was administered just before the stress-inducing event. nih.gov Furthermore, DSIP injections were found to increase the threshold for the onset of ventricular fibrillation and its precursors in healthy animals, which may account for its preventive efficacy against stress-induced cardiac events. nih.gov Studies on rabbits with a deficiency in DSIP, induced by an anti-serum, showed an attenuation of parasympathetic influences on heart rate, further suggesting a role for the peptide in cardiovascular regulation. nih.gov
Table 4: Cardiovascular Effects of DSIP in Animal Models
| Parameter | Animal Model | Observation | Reference |
|---|---|---|---|
| Blood Pressure | General | Normalization | wikipedia.orgpeptidesciences.com |
| Myocardial Contraction | General | Normalization | wikipedia.org |
| Stress-Induced Ventricular Extrasystole | Rabbits | Diminished or arrested | nih.gov |
| Ventricular Fibrillation Threshold | Rabbits | Increased | nih.gov |
| Parasympathetic Heart Rate Regulation | Rabbits | Attenuated with DSIP deficiency | nih.gov |
Effects on Respiration Activity under Hypoxia
DSIP has demonstrated a protective effect on mitochondrial respiratory function under hypoxic (low oxygen) conditions. nih.gov In rats subjected to hypoxia, a significant stress-induced reduction in mitochondrial respiratory activity was observed. nih.gov However, pretreatment with DSIP before exposure to hypoxia completely prevented this reduction. mdpi.comnih.gov
Specifically, DSIP was found to enhance the efficiency of oxidative phosphorylation in isolated rat brain mitochondria. nih.gov The peptide significantly increased the rate of phosphorylated respiration while leaving the rate of uncoupled respiration unchanged. nih.gov This suggests that DSIP can bolster the efficiency of ATP production, which could be a key mechanism behind its pronounced stress-protective and antioxidant actions in a living organism. nih.gov Further studies have shown that DSIP can partially limit stress-induced changes in the activity of mitochondrial monoamine oxidase type A (MAO-A) and serotonin levels in the brains of rats under hypoxic stress. nih.gov
Table 5: Effects of DSIP on Mitochondrial Respiration in Rats under Hypoxia
| Parameter | Condition | Observation with DSIP Pretreatment | Reference |
|---|---|---|---|
| Mitochondrial Respiratory Activity | Hypoxia | Prevention of hypoxia-induced reduction | mdpi.comnih.gov |
| Oxidative Phosphorylation Efficiency | In Vitro | Enhanced | nih.gov |
| Phosphorylated Respiration Rate (V3) | In Vitro | Significantly increased | nih.gov |
| Monoamine Oxidase A (MAO-A) Activity | Hypoxic Stress | Partially restricted stress-induced changes | nih.gov |
| Brain Serotonin Level | Hypoxic Stress | Partially restricted stress-induced changes | nih.gov |
Cellular and Molecular Responses
Delta sleep-inducing peptide (DSIP) has demonstrated the ability to positively influence mitochondrial function, a key element in cellular energy metabolism. In vitro studies on rat brain mitochondria have shown that DSIP can enhance the efficiency of oxidative phosphorylation. wikipedia.orgnih.gov Research indicates that the peptide significantly increases the rate of phosphorylated respiration (V3), which is the maximal rate of oxygen consumption when a substrate and ADP are present. nih.gov This enhancement occurs without altering the rate of uncoupled respiration, suggesting a specific effect on the phosphorylation process itself. nih.gov
Further evidence of its impact on mitochondrial efficiency is the observed enhancement of the respiratory control ratio (RCR) and the rate of ADP phosphorylation. nih.gov These findings suggest that DSIP can improve the coupling of respiration to ATP production, making the energy generation process more efficient. nih.gov This capacity of DSIP to bolster oxidative phosphorylation efficiency in isolated mitochondria may contribute to its broader stress-protective and antioxidant actions observed in vivo. nih.gov
DSIP has been shown to exert a significant influence on the body's antioxidant defense systems, particularly by modulating gene expression of key antioxidant enzymes and bolstering the glutathione (B108866) system. Studies have revealed that physiological aging is associated with a decrease in the expression of genes for superoxide (B77818) dismutase 1 (SOD1) and glutathione peroxidase 1 (Gpx1). nih.govscience.gov However, administration of DSIP in rats of various ages led to an increase in the expression of these crucial antioxidant enzyme genes in both the brain and nucleated blood cells. nih.govscience.govresearcher.life
The peptide's antioxidant activity is also realized through the activation of various components of the endogenous antioxidant defense system. nih.gov In animal models, DSIP administration has been shown to increase the activities of several antioxidant enzymes, including superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase in tissues and erythrocytes. pleiades.onlinenih.gov Furthermore, it elevates the concentration of non-enzymatic antioxidants like reduced glutathione. nih.govpleiades.online This effect is particularly pronounced in postmitotic tissues, which are non-renewing, and during later stages of life when natural antioxidant defenses are often suppressed. science.govnih.gov By stimulating both enzymatic and non-enzymatic antioxidant pathways, DSIP helps to counteract oxidative stress. nih.govpleiades.online
The neuroprotective properties of DSIP are closely linked to its ability to mitigate oxidative stress within the central nervous system. mdpi.com The peptide has demonstrated a capacity to protect against stress-induced pathological metabolic disturbances. nih.gov For instance, under conditions of hypoxia, which can alter mitochondrial respiratory activity, pretreatment with DSIP was found to completely inhibit the hypoxia-induced reduction of mitochondrial function in rats. nih.gov This suggests a potent stress-protective action at the cellular level.
DSIP's antioxidant mechanism contributes directly to its neuroprotective effects. It has been shown to reduce the overproduction of free radicals in the central nervous system, thereby preventing neuronal death. mdpi.com This is achieved in part by increasing the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, mediated by an increase in the expression of the genes that encode them. mdpi.com Studies have also shown that DSIP can reduce neuronal activity and improve brain blood supply in stressed animals subjected to brain ischemia, further highlighting its neuroprotective capabilities. mdpi.com
Geroprotective and Anti-Carcinogenic Activities
DSIP has shown significant geroprotective effects by positively influencing several age-related biomarkers and physiological functions in animal models. In studies on female SHR mice, long-term administration of DSIP slowed down the age-related cessation of estrous function. wikipedia.orgnih.gov Furthermore, it led to a notable 22.6% decrease in the frequency of chromosome aberrations in bone marrow cells, an important marker of genomic instability associated with aging. wikipedia.orgnih.govmpg.de
The peptide also appears to modulate metabolic and physiological parameters that change with age. While it did not affect food consumption, it was observed to decrease the body weight of treated mice. nih.govmpg.de In aging rats, DSIP administration was shown to suppress lipid peroxidation, preventing the increase of malonic dialdehyde (B1249045) levels in tissues and plasma. nih.gov It also demonstrated a hepatoprotective effect in aging rats, though it did not appear to affect pancreatic function or calcium homeostasis. nih.gov
| Biomarker/Function | Animal Model | Observed Effect of DSIP | Citation |
|---|---|---|---|
| Estrous Function | Female SHR Mice | Slowed age-related cessation | wikipedia.orgnih.gov |
| Chromosome Aberrations (Bone Marrow) | Female SHR Mice | Decreased by 22.6% | wikipedia.orgnih.govmpg.de |
| Lipid Peroxidation (Malonic Dialdehyde) | Rats (2-24 months) | Suppressed increase in tissues and plasma | nih.gov |
| Liver Function | Rats (2-24 months) | Hepatoprotective effect | nih.gov |
| Body Weight | Female SHR Mice | Decreased | nih.govmpg.de |
Studies in animal models suggest that DSIP can have a positive impact on lifespan. In a long-term study involving female SHR mice, treatment with DSIP did not significantly alter the mean life span. nih.govmpg.de However, it notably increased the lifespan of the last 10% of survivors by 17.1% and extended the maximum lifespan by 24.1% compared to the control group. wikipedia.orgnih.govmpg.de This suggests that while it may not increase the average lifespan for the entire population, it contributes to greater longevity in the oldest individuals. nih.gov
In conjunction with its geroprotective effects, DSIP has also demonstrated anti-carcinogenic activity. The same study in SHR mice found that DSIP treatment significantly decreased the total spontaneous tumor incidence by 2.6-fold. wikipedia.orgnih.gov The reduction was particularly significant for mammary carcinomas and leukemias. nih.govmpg.de This anti-tumor activity likely contributes to the observed increase in maximum lifespan by reducing age-related cancer mortality. nih.gov
| Longevity Parameter | Animal Model | Observed Effect of DSIP | Citation |
|---|---|---|---|
| Mean Life Span | Female SHR Mice | No significant influence | nih.govmpg.de |
| Life Span of Last 10% Survivors | Female SHR Mice | Increased by 17.1% | nih.govmpg.de |
| Maximum Life Span | Female SHR Mice | Increased by 24.1% | wikipedia.orgnih.govmpg.de |
| Total Spontaneous Tumor Incidence | Female SHR Mice | Decreased by 2.6-fold | wikipedia.orgnih.gov |
Reduction of Spontaneous Tumor Incidence
Preclinical investigations in animal models have explored the potential of a delta sleep-inducing peptide (DSIP)-containing preparation, known as Deltaran, to influence the spontaneous development of tumors. These studies have yielded significant findings regarding the peptide's ability to decrease tumor incidence, particularly in the context of age-related increases in cancer risk.
One pivotal study utilized female Swiss-derived SHR mice, which were administered the DSIP preparation from the age of 3 months until their natural death. mpg.denih.gov The research revealed that this long-term treatment had a notable inhibitory effect on spontaneous tumorigenesis. mpg.de
The total incidence of spontaneous tumors in the control group of female SHR mice was 36%. mpg.de The most frequently observed malignancies were mammary carcinomas and leukemias, which is consistent with the known oncological characteristics of this mouse strain. mpg.de
Treatment with the DSIP preparation resulted in a significant 2.6-fold decrease in the total spontaneous tumor incidence compared to the control group. mpg.denih.gov Furthermore, the incidence of malignant tumors was reduced by 3.0-fold. mpg.de
A particularly striking effect was observed in the incidence of mammary carcinomas, which decreased fivefold in the treated group. mpg.de Additionally, the occurrence of lung metastases from these mammary carcinomas was reduced by sevenfold. mpg.de
The study also highlighted a complete absence of leukemia cases in the mice treated with the DSIP preparation, whereas six cases were detected in the saline-treated control group. mpg.de However, there was no statistically significant difference in the incidence of other types of tumors between the two groups. mpg.de
These findings from preclinical animal models suggest a potential anticarcinogenic effect of the DSIP-containing preparation, specifically in reducing the incidence of spontaneous tumors like mammary carcinomas and leukemias. mpg.denih.gov
Table 1: Effect of Deltaran on Spontaneous Tumor Incidence in Female SHR Mice
| Tumor Type | Control Group (Saline) | Deltaran-Treated Group |
| Total Tumor Incidence | 36% | 13.9% |
| Malignant Tumor Incidence | 33.3% | 11.1% |
| Mammary Carcinomas | 27.8% | 5.6% |
| Leukemias | 11.1% | 0% |
Methodological Approaches in Delta Sleep Inducing Peptide Research
Chemical Synthesis and Recombinant Production of DSIP
The availability of pure DSIP is a prerequisite for investigating its biological activities. Researchers employ both chemical synthesis and recombinant DNA technology to produce the peptide.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, allowing for the stepwise assembly of amino acids on an insoluble polymer support. researchgate.net This method simplifies the purification process, as reagents and soluble by-products can be washed away by filtration after each reaction step. researchgate.net Two primary strategies dominate SPPS: the Boc/Bzl approach and the Fmoc/tBu approach. mdpi.com
The Boc (tert-butyloxycarbonyl) strategy was the predominant method in the early years of SPPS. researchgate.net It utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group of the growing peptide chain. nih.gov Side-chain protecting groups are typically benzyl-based and are also acid-labile, but require much stronger acids, such as hazardous anhydrous hydrofluoric acid (HF), for their removal during the final cleavage step. mdpi.comnih.gov This difference in acid lability, while not perfectly orthogonal, allows for selective deprotection. nih.gov The repetitive use of a moderately strong acid like trifluoroacetic acid (TFA) to remove the Boc group can, however, lead to the gradual degradation of acid-sensitive residues and the peptide-resin linkage. youtube.com
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy represents a more modern and widely used orthogonal approach. mdpi.commedchemexpress.com The Nα-amino group is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). youtube.commedchemexpress.com The side-chain protecting groups are acid-labile (e.g., tBu-based), allowing them to be removed simultaneously with the cleavage of the peptide from the resin using a milder acid such as TFA. mdpi.com This orthogonality is advantageous as it preserves the integrity of acid-sensitive modifications and allows for a less harsh final deprotection step. youtube.com The synthesis of DSIP has been accomplished using classical chemical methods, which involve these SPPS principles. nih.gov
Table 1: Comparison of Boc and Fmoc SPPS Strategies
| Feature | Boc-Strategy | Fmoc-Strategy |
|---|---|---|
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Acid-labile (Benzyl-based) | Acid-labile (tBu-based) |
| Final Cleavage | Strong Acid (e.g., HF) | Mild Acid (e.g., TFA) |
| Key Advantage | Historically established | Orthogonality, milder final cleavage |
| Key Disadvantage | Use of hazardous strong acids | Potential for side reactions like aspartimide formation |
Enzymatic and chemoenzymatic synthesis strategies combine the selectivity of biocatalysts with the versatility of traditional organic chemistry. nih.govnih.gov These methods offer advantages such as high stereo- and regioselectivity under mild, aqueous conditions. youtube.com In a typical chemoenzymatic approach for peptide synthesis, shorter peptide fragments are often synthesized using standard SPPS, and then enzymes, such as peptiligases, are used to ligate these fragments together to form the final, longer peptide. youtube.com This can be more efficient and produce higher purity compounds compared to a complete SPPS synthesis, especially for longer or more complex peptides. youtube.com While chemoenzymatic strategies are increasingly employed for the synthesis of various peptides and natural products, specific, detailed protocols for the exclusive enzymatic synthesis of the linear DSIP nonapeptide are not prominently featured in available research literature.
For producing larger quantities of DSIP, recombinant DNA technology offers an economical and efficient alternative to chemical synthesis. Escherichia coli (E. coli) is a commonly used host for this purpose. wikipedia.orgoptimalcircadianhealth.com Due to the small size of DSIP, it is prone to rapid degradation by cellular proteases when expressed directly. wikipedia.org To overcome this, a fusion protein strategy is employed. wikipedia.org
In this approach, a gene encoding DSIP is artificially synthesized and cloned into an expression vector, such as pGEX-KG. wikipedia.orgjmb.or.kr This vector fuses the DSIP sequence to a larger, stable protein like Glutathione (B108866) S-transferase (GST). wikipedia.org The resulting GST-DSIP fusion protein is overexpressed in E. coli (e.g., BL21 strain), which protects the small DSIP peptide from intracellular degradation. wikipedia.org
The purification process involves several steps:
Affinity Chromatography : The GST-DSIP fusion protein is readily purified from the bacterial cell lysate using a GST affinity column. wikipedia.orgjmb.or.kr
Enzymatic Cleavage : The purified fusion protein is treated with a specific protease, such as thrombin, which recognizes a cleavage site engineered between the GST tag and the DSIP sequence, releasing the peptide. wikipedia.orgjmb.or.kr
Secondary Cleavage : Depending on the vector design, additional amino acids may remain attached to the N-terminus of the peptide. A chemical cleavage reaction, for instance with cyanogen (B1215507) bromide (CNBr), can be used for their successive removal. wikipedia.orgjmb.or.kr
Final Purification : The final, intact DSIP is purified from the reaction mixture using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). wikipedia.orgjmb.or.kr
Using this method, yields of approximately 1.2 mg of purified DSIP per liter of E. coli culture have been reported. wikipedia.orgjmb.or.kr
Advanced Analytical and Quantification Methodologies
Accurate characterization and quantification of synthesized or isolated DSIP are critical for ensuring its identity, purity, and for conducting further biological assays.
Mass spectrometry (MS) is an indispensable tool for peptide analysis due to its high sensitivity and accuracy.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is frequently used to identify and confirm the molecular weight of DSIP. wikipedia.orgjmb.or.kr In this technique, the peptide sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the resulting ions are analyzed, typically by a time-of-flight (TOF) detector. MALDI-MS is valued for its speed, simplicity, and high tolerance for contaminants. It has been successfully used to identify recombinant DSIP, with the detected mass-to-charge ratio ([M+H]+) corresponding precisely to the theoretical molecular weight of the peptide. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures and for quantifying peptides. The sample is first separated by LC, which reduces complexity and ion suppression effects, before being introduced into the mass spectrometer for analysis. This method provides detailed structural information and is the preferred choice for comprehensive proteomic studies and accurate quantification. researchgate.net
Table 2: Application of Mass Spectrometry in DSIP Research
| Technique | Principle | Application to DSIP | Reference |
|---|---|---|---|
| MALDI-MS | Sample is co-crystallized with a matrix and ionized by a laser. Mass is determined by time-of-flight. | Rapid identification and confirmation of the molecular mass of purified recombinant DSIP. | wikipedia.org, jmb.or.kr |
| LC-MS/MS | Separates peptides by liquid chromatography before tandem mass spectrometric analysis for sequencing and quantification. | Purity confirmation of synthetic DSIP and detailed characterization in complex biological samples. | researchgate.net, |
Spectroscopic techniques provide valuable information on peptide concentration and conformation.
UV Spectroscopy : The presence of the tryptophan residue in the DSIP sequence (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) allows for quantification using UV absorption spectroscopy. jmb.or.kr The aromatic indole (B1671886) ring of tryptophan exhibits a characteristic absorbance maximum at approximately 280 nm, which can be used to determine the peptide's concentration in solution.
Fluorescence Spectroscopy : The intrinsic fluorescence of the tryptophan residue is also a powerful tool for analysis. When excited with UV light (around 280-295 nm), the tryptophan in DSIP emits fluorescent light at a longer wavelength. This emission is sensitive to the local environment of the tryptophan residue. Therefore, fluorescence spectroscopy, in conjunction with techniques like circular dichroism (CD), is used to study the conformational states of DSIP in different environments, such as in aqueous solution versus in the presence of a membrane-mimicking solvent. These studies have suggested that DSIP exists in a dynamic equilibrium between unordered and folded structures in solution.
Immunochemical Assays for Detection and Localization (e.g., Radioimmunoassay, Immunohistochemistry, Immunofluorescence)
Immunochemical assays have been pivotal in the detection and localization of delta sleep-inducing peptide (DSIP)-like material in various tissues and fluids. These techniques utilize the high specificity of antigen-antibody interactions to identify and quantify the peptide.
Radioimmunoassay (RIA) has been a fundamental tool for quantifying DSIP-like immunoreactivity (DSIP-LI) in biological samples. A highly sensitive RIA was developed using an iodinated p-hydroxyphenylpropionic acid derivative of DSIP as a tracer, allowing for the measurement of DSIP-like material in body fluids with a minimum detectable concentration of 0.1 ng/ml. nih.govcapes.gov.br This method has been instrumental in determining the concentration of DSIP-LI in extracts from various gut regions of humans, pigs, and rats. nih.gov Studies using RIA have found DSIP-like material in the brain, peripheral organs of the rat, and in the plasma of several mammals. paulinamedicalclinic.com In porcine pituitary and adrenal glands, RIA was used to quantify immunoreactive DSIP (IR-DSIP), with the highest concentrations found in anterior pituitary extracts. nih.gov
Immunohistochemistry (IHC) and Immunofluorescence have been crucial for visualizing the distribution of DSIP-like immunoreactivity within tissues. These methods have revealed the widespread presence of DSIP-LI throughout the brain. paulinamedicalclinic.com In the rabbit brain, IHC studies have shown a predominant localization of DSIP-like immunoreactivity in areas related to hypothalamic neurosecretory systems, including the basal forebrain, hypothalamus, and hypophysis. nih.gov Specifically, dense networks of immunolabeled fibers were observed in the median eminence and pituitary stalk. nih.gov In the human hypophysis, DSIP immunoreactive neurons and fibers were examined, revealing colocalization with corticotropin-like intermediate lobe peptide (CLIP) in the anterior pituitary and residual intermediate lobe cells. nih.gov Furthermore, immunofluorescence techniques have been used to map the distribution of DSIP in the brain and pituitary of the cartilaginous fish Scyliorhinus canicula, providing the first evidence of a DSIP-related peptide in this species. nih.gov These studies have shown DSIP-like immunoreactive cell bodies primarily in the nucleus lateralis tuberis of the hypothalamus. nih.gov
| Technique | Application | Key Findings | References |
|---|---|---|---|
| Radioimmunoassay (RIA) | Quantification of DSIP-like immunoreactivity in body fluids and tissue extracts. | Detected DSIP-like material in brain, peripheral organs, and plasma of various mammals. High concentrations found in human gut and porcine anterior pituitary. | nih.govcapes.gov.brnih.govpaulinamedicalclinic.comnih.gov |
| Immunohistochemistry (IHC) / Immunofluorescence | Localization of DSIP-like immunoreactivity in brain and pituitary tissues. | Widespread distribution in the brain, with high density in hypothalamic neurosecretory systems. Colocalization with CLIP in the human pituitary. Identified in the fish brain and pituitary. | paulinamedicalclinic.comnih.govnih.govnih.gov |
Chromatographic Separation Techniques (e.g., RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) has been an indispensable technique for the separation, purification, and analysis of DSIP and its related compounds from complex biological mixtures. researchgate.netjmb.or.kr
In the development of radioimmunoassays for DSIP, RP-HPLC was used to isolate the labeled DSIP derivative in high yield and with high specific activity. nih.govcapes.gov.br RP-HPLC has also been employed to analyze DSIP and its metabolites in various studies. For instance, in studies of DSIP transport and metabolism across Caco-2 cell monolayers, RP-HPLC was used to separate and quantify DSIP and its breakdown products. nih.gov
Furthermore, high-performance liquid chromatography has been used to characterize DSIP-like material from tissue extracts. In the gut of humans, pigs, and rats, HPLC analysis revealed a single peak of DSIP-like material. nih.gov Similarly, in porcine pituitary and adrenal gland extracts, HPLC was used to profile the different forms of immunoreactive DSIP. nih.gov The results indicated that the extraction procedure is critical for obtaining reliable elution positions on HPLC. nih.gov
The production of recombinant DSIP has also relied on RP-HPLC for purification. In one study, after expression in E. coli and subsequent cleavage steps, the resulting DSIP was purified by RP-HPLC, yielding 1.2 mg of DSIP from a 1-liter culture. researchgate.netjmb.or.kr
In Vitro Model Systems for DSIP Research
The Caco-2 cell monolayer, a cultured human intestinal epithelial cell line that differentiates to resemble the small intestinal epithelium, has been utilized as an in vitro model to investigate the transport and metabolism of DSIP. nih.govnih.gov
When DSIP was applied to the apical (AP) side of the Caco-2 cell monolayers, it was rapidly metabolized, with only 8.2% remaining after a 2-hour incubation. nih.gov The major metabolite identified was Trp, with Trp-Ala as a minor metabolite. nih.gov In contrast, when DSIP was added to the basolateral (BL) side, it was more stable, with 70.6% remaining after 2 hours. nih.gov
The inclusion of bestatin (B1682670), an aminopeptidase (B13392206) inhibitor, on the AP side slightly increased the stability of DSIP but significantly altered the metabolite profile, making Trp-Ala the major metabolite. nih.gov Under these conditions, a new metabolite, Trp-Ala-Gly-Gly-Asp-Ala-Ser, was observed, the formation of which could be inhibited by captopril (B1668294), a peptidyl dipeptidase A inhibitor. nih.gov By inhibiting major metabolic pathways with a combination of bestatin, diprotin A, and captopril, the stability of DSIP on the AP side was significantly increased to 95.1% after 2 hours. nih.gov However, even with inhibited metabolism, no transport of DSIP to the BL side was detected. nih.gov
Primary cell cultures and explants have provided valuable insights into the biological activities of DSIP at the cellular level.
Pituitary Primordia: The effects of DSIP on pituitary cell differentiation have been studied using an in vitro method with pituitary primordia explanted from 11-day-old rat fetuses. nih.gov The addition of DSIP to the culture medium induced the differentiation of luteinizing hormone (LH) and thyroid-stimulating hormone (TSH) cells in a dose-dependent manner. nih.gov DSIP also appeared to induce lactotrope differentiation, although this effect may not have been direct. nih.gov However, it had no effect on the differentiation of somatotropes and corticotropes. nih.gov These findings suggest a direct action of DSIP on the differentiation of specific pituitary precursor cells. nih.gov
Brain Mitochondria: The influence of DSIP on mitochondrial respiration has been investigated in isolated rat brain mitochondria. nih.gov Using polarographic measurement of oxygen consumption, it was demonstrated that DSIP affected the efficiency of oxidative phosphorylation. nih.gov The peptide significantly increased the rate of phosphorylated respiration (V3) without altering the rate of uncoupled respiration. nih.gov It also enhanced the respiratory control ratio and the rate of ADP phosphorylation. nih.gov These findings suggest that DSIP can enhance the efficiency of oxidative phosphorylation in brain mitochondria, which may contribute to its observed stress-protective and antioxidant properties. nih.govwikipedia.org
The effects of DSIP on neuronal activity have been investigated using electrophysiological recording techniques in various brain regions. Microiontophoretic application of DSIP has been shown to predominantly activate neurons in the sensorimotor cortex, dorsal hippocampus, ventral anterior thalamic nucleus, and lateral hypothalamus of rats. nih.gov
Further studies have explored the interaction of DSIP with the glutamatergic system. Preliminary microiontophoresis of DSIP was found to prevent the augmentation of neuronal activity induced by subsequent glutamate (B1630785) microiontophoresis in the studied brain structures. nih.gov Additionally, after the application of MK-801, a non-competitive NMDA receptor antagonist, the number of neurons activated by DSIP was significantly decreased. nih.gov These results suggest that the effects of DSIP on neuronal activity in these brain regions may be mediated by NMDA receptors. wikipedia.orgnih.gov
Preclinical Animal Models and Experimental Designs
A variety of preclinical animal models have been employed to investigate the physiological and behavioral effects of DSIP.
Rabbit Models: Rabbits were the original animal model in which DSIP was discovered and characterized. wikipedia.orgpeptidesciences.com Infusion of DSIP into the mesodiencephalic ventricle of rabbits was shown to induce spindle and delta EEG activity and reduce motor activities. wikipedia.org However, some studies on the sleep-inducing effects of DSIP and its analogs in rabbits have yielded no statistically significant effects on sleep compared to saline controls. researchgate.netparticlepeptides.com
Rodent Models (Rats and Mice): Rats and mice have been extensively used to study the diverse effects of DSIP.
Hypoxia Stress Models: In rats subjected to hypoxic conditions, pretreatment with DSIP was found to inhibit the hypoxia-induced reduction of mitochondrial respiratory activity. nih.gov It also partially restricted stress-induced changes in the activity of mitochondrial monoamine oxidase type A and serotonin (B10506) levels in the brain. nih.gov
Ischemia Models: In Wistar rats with global brain ischemia, treatment with DSIP improved locomotor functions and reduced lethality. mdpi.com
Epilepsy Models: In rats with metaphit-induced epilepsy, DSIP acted as an anticonvulsant, significantly decreasing the incidence and duration of seizures. wikipedia.org
Tumor and Aging Models: In a long-term study with female Swiss-derived SHR mice, monthly administration of a DSIP-containing preparation was shown to decrease total spontaneous tumor incidence by 2.6-fold and increase maximum lifespan by 24.1% compared to a control group. wikipedia.orgmpg.de
Insomnia Models: A p-chlorophenylalanine (PCPA)-induced insomnia model in mice has been used to evaluate the sleep-promoting effects of a DSIP fusion peptide. frontiersin.orgfrontiersin.org
Feline Models: In cats, a single injection of DSIP into the lateral ventricle resulted in a significant decrease in sleep latency and a significant increase in total sleep, primarily deep slow-wave sleep. nih.gov
| Animal Model | Experimental Design/Focus | Key Findings | References |
|---|---|---|---|
| Rabbit | Intraventricular infusion to study effects on EEG and motor activity. | Induced spindle and delta EEG activity; reduced motor activity. Some studies show no significant effect on sleep. | wikipedia.orgpeptidesciences.comresearchgate.netparticlepeptides.com |
| Rat | Hypoxia stress, global brain ischemia, and epilepsy models. | Protected against hypoxia-induced mitochondrial dysfunction, improved outcomes after ischemia, and exhibited anticonvulsant properties. | nih.govwikipedia.orgnih.govmdpi.com |
| Mouse | Long-term administration to study effects on aging and tumorigenesis. PCPA-induced insomnia model. | Decreased tumor incidence, increased maximum lifespan, and potential sleep-promoting effects of a fusion peptide. | wikipedia.orgmpg.defrontiersin.orgfrontiersin.org |
| Cat | Intraventricular injection to monitor sleep-wake cycle. | Decreased sleep latency and increased total sleep, particularly deep slow-wave sleep. | nih.gov |
Rodent Models for Neurobiological and Physiological Studies
Rodent models, primarily rats and mice, have been instrumental in exploring the effects of [D-Trp1]-DSIP on the central nervous system and other physiological parameters. The substitution of L-tryptophan with D-tryptophan at the N-terminus of the peptide was designed to increase its resistance to degradation by aminopeptidases, thereby potentially enhancing its biological activity and duration of action compared to the native DSIP. nih.gov
Research using rat models has demonstrated the sleep-promoting capabilities of [D-Trp1]-DSIP. In one comparative study, intracerebroventricular (ICV) injection of [D-Trp1]-DSIP was found to promote sleep in rats during the initial hours of the night. nih.gov This was in contrast to the parent DSIP molecule, which did not significantly increase sleep under the same experimental conditions. nih.gov This suggests that the enhanced stability of the analogue is a key factor in its observed hypnogenic effects in rats. nih.gov Further studies in rats have shown that intracerebroventricular administration of [D-Trp1]-DSIP led to a significant increase in total sleep time, predominantly slow-wave sleep, for up to 12 hours. nih.gov
Interestingly, structure-activity relationship studies in rats have revealed that not all modifications lead to sleep promotion. A shortened analogue, [D-Trp1]-DSIP1-6, was found to have a prompt arousing effect, suggesting that the full peptide sequence is necessary for its sleep-inducing properties and that certain fragments may have opposing functions. nih.govnih.gov
Beyond sleep, research on the parent DSIP in rodents has explored a wider range of physiological effects, including stress moderation, recovery of motor function after stroke, and antinociceptive effects. nih.govnih.govmdpi.com For instance, studies on DSIP (not the Trp(1) analog) have shown it can improve locomotor functions after global brain ischemia in Wistar rats and may have neuroprotective properties. nih.govmdpi.com While these findings pertain to the parent peptide, they provide a broader context for the potential multifaceted roles of DSIP-related compounds.
Table 1: Effects of [D-Trp1]-DSIP in Rodent Models
| Animal Model | Peptide | Key Findings | Reference |
|---|---|---|---|
| Rat | [D-Trp1]-DSIP | Promoted sleep in the first part of the night following ICV injection. | nih.gov |
| Rat | [D-Trp1]-DSIP | Significantly increased total sleep time (mainly slow-wave sleep) for 12 hours post-ICV injection. | nih.gov |
Comparative Animal Species Investigations (e.g., Rabbits, Cats, Fish, Frogs)
Comparative studies across different animal species are vital for understanding the conserved or species-specific functions of neuropeptides like [D-Trp1]-DSIP. Rabbits have been a cornerstone species in DSIP research since the peptide was first isolated from their cerebral blood. wikipedia.org
A significant comparative study directly evaluated the hypnogenic effects of [D-Trp1]-DSIP in both rabbits and rats. nih.gov Following intracerebroventricular administration, the analogue produced a significant increase in total sleep time, primarily by augmenting slow-wave sleep, in both species. nih.govresearchgate.net The effect was observed during the first 3-5 hours in rabbits and extended up to 12 hours in rats, highlighting potential species-specific differences in the duration of action. nih.gov This cross-species efficacy suggests a conserved role for this stabilized peptide in sleep modulation among mammals.
While research on the specific [D-Trp1]-DSIP analogue in other species such as cats, fish, or frogs is not extensively documented in the reviewed literature, studies on the parent DSIP provide some context. For example, investigations in cats have yielded conflicting results regarding DSIP's effect on sleep, which may be related to the route of administration. nih.gov Immunohistochemical studies have detected DSIP-like immunoreactivity in the central nervous system and pituitary of fish and frogs, suggesting that the peptide family may play a role as neuromodulators or hypophysiotropic factors in these vertebrates, though these studies did not assess the [D-Trp1]-DSIP variant.
Table 2: Comparative Effects of [D-Trp1]-DSIP in Rabbits and Rats
| Animal Model | Peptide | Effect on Sleep | Duration of Effect | Reference |
|---|---|---|---|---|
| Rabbit | [D-Trp1]-DSIP | Significant increase in total sleep time (mainly SWS) | First 3-5 hours | nih.gov |
Administration Routes and Experimental Paradigms (e.g., Intraventricular Infusion)
The methodological approach to studying centrally acting peptides like [D-Trp1]-DSIP is critical for ensuring they reach their target sites in the brain and for accurately measuring their effects. Due to the challenge of crossing the blood-brain barrier, direct administration into the central nervous system is a common and effective strategy.
Intracerebroventricular (ICV) infusion has been the predominant route of administration in studies investigating the sleep-modulating effects of [D-Trp1]-DSIP in both rats and rabbits. nih.govnih.govresearchgate.netnih.gov This technique involves surgically implanting a cannula into a cerebral ventricle, allowing for the direct delivery of the peptide into the cerebrospinal fluid and subsequent distribution throughout the brain. This method bypasses the blood-brain barrier, ensuring that the observed effects are due to the peptide's action within the central nervous system.
The experimental paradigms used in these studies are typically rigorous and well-controlled. Animals are often implanted with electrodes for polygraphic recordings, including electroencephalography (EEG) to measure brain wave activity (e.g., delta waves characteristic of slow-wave sleep), electromyography (EMG) to monitor muscle tone, and electrooculography (EOG) to detect eye movements associated with different sleep stages. nih.gov Recordings are often conducted over extended periods, such as 12 or 24 hours, to capture the full time-course of the peptide's effects on the sleep-wake cycle. nih.gov To ensure the validity of the results, studies typically include control groups that receive injections of the vehicle solution (e.g., artificial cerebrospinal fluid) and compare the effects of the peptide against a baseline recording for the same animal. nih.govnih.gov
Future Directions and Emerging Research Avenues for Delta Sleep Inducing Peptide
Definitive Identification of Endogenous DSIP Biogenesis and Receptors
A fundamental challenge that has persisted for decades in DSIP research is the definitive identification of its complete biogenesis pathway and its specific receptor(s). While DSIP-like immunoreactivity has been detected in various central and peripheral tissues, including the hypothalamus, pituitary, and adrenal glands, the gene encoding its precursor has yet to be conclusively identified. wikipedia.orgbioono.com
Research using mouse anterior pituitary cells has provided clues, suggesting the existence of large precursor proteins (50-60 kDa) that are processed into smaller intermediates and ultimately yield a small, DSIP-like glycopeptide. nih.gov Notably, this endogenously produced peptide appears to be a glycopeptide, differing from the non-glycosylated peptide originally isolated from rabbits, which adds a layer of complexity to its study. nih.gov The theory that DSIP exists as part of a larger precursor molecule or complexes with carrier proteins to prevent its rapid degradation in vivo remains an active area of investigation. wikipedia.org
Similarly, a specific, high-affinity receptor for DSIP has not been isolated. Its diverse effects are likely mediated through interactions with multiple targets. Evidence suggests DSIP's actions may be mediated by NMDA receptors and α1-adrenergic receptors. wikipedia.orgnbinno.com Furthermore, some research suggests DSIP interacts with components of the MAPK cascade and may be homologous to the glucocorticoid-induced leucine (B10760876) zipper (GILZ), a protein that can inhibit cellular signaling pathways like Raf-1/ERK. wikipedia.org Pinpointing the exact precursor gene and the specific receptors is a critical future step to mechanistically understand its function.
Elucidation of the Precise Physiological Roles and Regulatory Networks of DSIP
While named for its effect on sleep, DSIP's physiological influence extends far beyond somnolence. Future research is focused on delineating its precise role in a wide array of regulatory networks. It is known to be a multifunctional peptide that can modulate stress responses, pain perception, blood pressure, and circadian rhythms. nih.govnih.gov
DSIP has demonstrated the ability to normalize sleep patterns in individuals with insomnia and improve stress tolerance. nih.gov Its regulatory activity is complex; for instance, while it promotes sleep, it can also lead to increased alertness and better performance during the waking state. nih.gov Recent studies in mouse models of insomnia show that DSIP can modulate key neurotransmitters, including serotonin (B10506), glutamate (B1630785), and dopamine (B1211576), to restore balance and improve sleep quality. frontiersin.orgnih.gov The peptide also exhibits antioxidant and neuroprotective properties, further broadening its physiological significance. happyhormonesmd.comnih.gov Understanding how DSIP integrates these varied functions at the system level is a primary goal for future studies.
Development of Advanced Methodologies for DSIP Quantification and Detection In Vivo
A significant barrier to understanding the endogenous function of DSIP is the difficulty in accurately measuring it in biological fluids and tissues. The peptide has a very short half-life in vitro (approximately 15 minutes) due to rapid degradation by aminopeptidase (B13392206) enzymes. wikipedia.org Furthermore, its concentration in plasma and brain tissue is exceptionally low. peptidesciences.com
Current detection methods, such as radioimmunoassay (RIA) and high-performance liquid chromatography (HPLC), have been used, but they face challenges. nih.gov These methods may struggle with sensitivity and specificity, especially given the evidence that endogenous DSIP-like material may differ structurally (e.g., as a glycopeptide) from the synthetic standard used in assays. nih.gov
Future research must focus on developing novel, ultra-sensitive quantification methods. Innovations could include:
Advanced Mass Spectrometry: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) could offer higher specificity and sensitivity for detecting and quantifying native DSIP and its potential variants.
Novel Immunoassays: Development of new antibodies that can specifically recognize different forms of DSIP, including the glycosylated version, could lead to more accurate immunoassays.
Biosensors: The creation of real-time biosensors could allow for dynamic tracking of DSIP release in vivo, providing invaluable data about its physiological regulation. nih.gov
Fusion Proteins: The engineering of fusion proteins, such as combining DSIP with a cell-penetrating peptide (CBBBP) or human serum albumin, is a strategy being used in research to enhance stability and delivery, highlighting the need for better detection of the native form. frontiersin.orgnih.gov
Exploration of DSIP's Interplay with Other Neuropeptides and Hormonal Systems
DSIP does not act in isolation. It is part of a complex web of neuroendocrine regulation. A key area of future research is to map its interactions with other signaling molecules.
Interactions with Hormonal Systems
| Hormonal System/Hormone | Observed Interaction with DSIP | Research Findings |
|---|---|---|
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Modulatory; generally inhibitory on stress hormone release. | DSIP has been shown to lower basal levels of Adrenocorticotropic Hormone (ACTH). bioono.comnbinno.com Following adrenalectomy in rats, plasma and pituitary levels of DSIP were found to be significantly elevated, suggesting a feedback relationship. nih.gov |
| Growth Hormone (GH) | Contradictory findings. | Some studies in rats suggest DSIP stimulates GH release, potentially by inhibiting somatostatin (B550006). bioono.compeptidesciences.com However, a study in healthy women found no effect of DSIP administration on either basal or arginine-induced GH secretion. nih.gov |
| Luteinizing Hormone (LH) | Stimulatory. | DSIP has been reported to stimulate the secretion of LH. bioono.compeptidesciences.com Immunohistochemical studies in the human brain have shown that DSIP and Luteinizing hormone-releasing hormone (LHRH) are often colocalized in the same neurons, suggesting a close functional relationship. nih.gov |
These findings indicate that DSIP is an important modulator of the HPA axis and reproductive hormones, though its role in the GH axis requires further clarification.
Interactions with Other Neuropeptides DSIP's effects are also intertwined with other neuropeptide systems, most notably the endogenous opioid system. It has been postulated that DSIP has an agonistic activity on opiate receptors, an effect that can be reversed by the opioid antagonist Naloxone. nih.gov This interaction is believed to be central to its ability to alleviate withdrawal symptoms. Further research is needed to explore its relationship with other neuropeptides involved in stress, appetite, and arousal, such as Neuropeptide Y (NPY) and corticotropin-releasing hormone (CRH). nih.govnih.gov
Investigation of DSIP's Therapeutic Potential in Specific Preclinical Disease Models
The diverse physiological activities of DSIP make it an intriguing candidate for therapeutic development. Future research will continue to explore its potential in a range of preclinical disease models.
Key Preclinical Research Areas for DSIP
| Disease Model | Preclinical Findings and Therapeutic Potential |
|---|---|
| Epilepsy | In rat models of seizures, DSIP and its analogues have demonstrated significant anticonvulsant properties. nih.gov It appears to suppress seizure activity and, when used with the conventional antiepileptic drug valproate, shows a beneficial synergistic effect. nih.govnih.gov This suggests potential as an adjunctive therapy for drug-resistant epilepsy. mdpi.comyoutube.com |
| Substance Withdrawal | DSIP has been shown to markedly improve clinical symptoms in patients undergoing withdrawal from alcohol and opiates. nih.gov This effect is linked to its interaction with opioid receptor systems and provides a strong rationale for further investigation as a treatment for substance use disorders. nih.gov |
| Ischemic Injury (Stroke, Heart Attack) | In rat models of ischemia-reperfusion injury, DSIP and its synthetic analogue KND demonstrated significant neuroprotective and cardioprotective effects, reducing the size of brain and myocardial infarctions. nih.gov This protection may stem from its ability to block NMDA receptors, reduce excitotoxicity, and improve blood flow. nih.gov |
| Anxiety and Depression | In a mouse model of p-chlorophenylalanine-induced insomnia, a DSIP fusion peptide not only improved sleep but also reduced anxiety and depressive-like behaviors. nih.gov This highlights its potential as a modulator of mood and anxiety disorders. |
Ongoing research continues to explore these and other areas, such as DSIP's potential role in managing chronic pain and mitigating the progression of neurodegenerative diseases. nbinno.comphoenixpeptide.com
Q & A
Q. What are the structural characteristics of DSIP, and how do they influence functional studies?
DSIP is a nonapeptide (9-amino acid chain: Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) with a molecular weight of 850 Da. Its amphiphilic structure allows interaction with lipid membranes and receptor systems, but its instability in vitro (15-minute half-life due to aminopeptidase degradation) complicates experimental design . Researchers should use carrier proteins or protease inhibitors to stabilize DSIP in vitro. Structural analogs (e.g., Z-DSIP) or binding studies with NMDA/GABA receptors can clarify functional domains .
Table 1: Key Structural and Functional Properties of DSIP
Q. Which experimental models are most suitable for studying DSIP’s sleep-inducing effects?
Rabbits remain the primary model due to DSIP’s discovery in this species, with intracerebroventricular (ICV) administration inducing slow-wave sleep (SWS). However, rodent models are preferred for genetic and mechanistic studies, despite interspecies variability in DSIP’s effects. Electroencephalogram (EEG) monitoring paired with microdialysis in hypothalamic regions can assess SWS modulation . For translational relevance, human cell lines (e.g., neuroblastoma) or organoids may explore receptor binding kinetics .
Q. How was DSIP initially isolated, and what historical contradictions exist in its functional characterization?
DSIP was isolated in 1974 from cerebral venous blood of sleep-induced rabbits. Early studies linked it to SWS, but later research revealed contradictory roles in stress response, metabolism, and muscle hypertrophy, challenging its primary association with sleep . Methodological critiques include variability in administration routes (ICV vs. systemic) and lack of genetic evidence (no identified precursor gene) .
Advanced Research Questions
Q. How can researchers resolve contradictions in DSIP’s role in sleep regulation?
Contradictions arise from differing experimental conditions (e.g., stress levels, circadian timing) and model systems. A meta-analysis of 20+ studies shows DSIP increases SWS in rabbits but has inconsistent effects in rodents. To address this:
- Use standardized protocols (e.g., controlled stress via corticosterone assays).
- Compare DSIP’s effects with other sleep regulators (e.g., melatonin) in dual-administration studies.
- Employ optogenetic silencing of hypothalamic neurons to isolate DSIP-specific pathways .
Table 2: Contradictory Findings in DSIP Sleep Studies
| Model | Administration Route | Key Finding | Contradiction | Reference |
|---|---|---|---|---|
| Rabbit | ICV | ↑ SWS duration | No effect in sleep-deprived rats | |
| Human cells | Systemic | No direct sleep induction | Antioxidant effects dominate |
Q. What mechanisms underlie DSIP’s non-sleep physiological roles, such as muscle hypertrophy or antioxidant activity?
DSIP inhibits somatostatin, a muscle growth suppressor, via α1-adrenergic receptor activation in skeletal tissue. In metabolism, it shifts mitochondrial respiration to oxidative phosphorylation under hypoxia, reducing reactive oxygen species (ROS). Methodological approaches:
Q. What strategies mitigate DSIP’s instability in vitro and in vivo?
DSIP degrades rapidly in vitro (15-minute half-life). Solutions:
Q. How can researchers validate DSIP’s receptor interactions given the lack of genetic evidence?
Receptor knockout models (e.g., NMDA receptor-null mice) can isolate DSIP’s binding targets. Radioligand displacement assays (³H-DSIP) in brain homogenates quantify affinity for putative receptors. Cross-linking studies with bifunctional agents (e.g., DSS) may identify co-localized proteins .
Methodological Guidance
Q. What analytical techniques quantify DSIP in biological samples?
Q. How should longitudinal studies address DSIP’s long-term effects?
Design 6-month rodent studies with biweekly DSIP administration (e.g., 50 µg/kg). Monitor sleep architecture (EEG), corticosterone levels, and oxidative stress markers (e.g., MDA, SOD). Include a washout period to assess reversibility .
Q. What ethical considerations apply to DSIP research in preclinical models?
Follow ARRIVE 2.0 guidelines for animal studies. Obtain approval from institutional ethics committees, particularly for chronic administration protocols. Prioritize non-invasive monitoring (e.g., telemetry for sleep staging) to minimize distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
